CDDO-3P-Im
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKRPLQWYWDFQN-CXUPGZSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of CDDO-3P-Im
An In-Depth Technical Guide to the Mechanism of Action of CDDO-3P-Im
Introduction
This compound is a synthetic oleanane triterpenoid, developed as an analog of CDDO-Imidazolide (CDDO-Im).[1][2] As a member of the antioxidant inflammation modulator (AIM) class of compounds, which also includes the extensively studied bardoxolone methyl (CDDO-Me, RTA 402), this compound is designed for enhanced stability and potent biological activity.[2] These compounds are characterized by their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. This document provides a detailed overview of the molecular mechanism of action of this compound, drawing on direct evidence where available and leveraging the comprehensive research conducted on its close structural and functional analogs.
Core Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways
The primary mechanism of action for this compound and related triterpenoids is the dual regulation of two critical transcription factors: the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of Nuclear Factor-kappa B (NF-κB).[3][4] This dual action allows the compound to simultaneously upregulate the body's natural antioxidant and cytoprotective defenses while suppressing pro-inflammatory signaling.
Activation of the Keap1-Nrf2 Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, like its analogs, possesses electrophilic centers that can react with nucleophilic cysteine residues on specific proteins. The key interaction is a covalent but reversible Michael addition with critical cysteine residues (specifically Cys151) on Keap1.
This modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, liberating Nrf2 from its repressor. The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins. This complex binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.
Key downstream targets of Nrf2 activation include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
This upregulation of antioxidant and detoxification enzymes fortifies cells against oxidative and electrophilic stress, a common feature in many pathological conditions.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound and its analogs can directly inhibit the NF-κB pathway by targeting the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade. This action is independent of Nrf2 activation and provides a complementary anti-inflammatory mechanism.
Quantitative Data and Biological Effects
While extensive quantitative data for this compound is still emerging, initial studies have demonstrated its potent activity. This is supplemented by data from its well-characterized analogs.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound | Nitric Oxide (NO) Production | RAW264.7 Macrophages | IC₅₀ | 4.3 nM | |
| This compound | Cellular Differentiation | U937 Cells | Effective Concentration | 30 nM | |
| This compound | COX-2 Expression | - | Downregulation | ~85% at 50 nM | |
| CDDO-Im | Nrf2 Nuclear Accumulation | Human PBMCs | Effective Concentration | 20-50 nM | |
| CDDO-Me | Nrf2 Activation | RAW 264.7 Macrophages | Effective Concentration | 25 nM | |
| CDDO-Me | NF-κB Inhibition (p-IκBα) | Rodent Retina | Effective Dose | - |
Beyond its core mechanism, this compound is also reported to be an orally active inhibitor of necroptosis, a form of programmed necrosis, suggesting its potential in ischemia-reperfusion injury research. In animal models, it has been shown to reduce the size and severity of lung tumors.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound, based on standard protocols used for its analogs.
Nrf2 Target Gene Expression via Real-Time Quantitative PCR (qPCR)
This protocol is designed to quantify the induction of Nrf2-dependent genes (e.g., HMOX1, NQO1, GCLC) in response to this compound treatment.
-
Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RAW264.7 macrophages) at a density of 1x10⁶ cells/mL. Treat cells with vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 10 nM, 20 nM, 50 nM) for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR: Perform real-time PCR using a thermal cycler. Prepare reaction mixtures containing cDNA template, forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method. Normalize the CT value of the target gene to the housekeeping gene (ΔCT) and then to the vehicle-treated control (ΔΔCT). The fold change is calculated as 2-ΔΔCT.
NF-κB Pathway Inhibition via Western Blot
This protocol assesses the ability of this compound to prevent the phosphorylation of IκBα, a key step in NF-κB activation.
-
Cell Culture and Treatment: Plate cells (e.g., K562, THP-1) and allow them to adhere or stabilize. Pre-treat cells with this compound (e.g., 50 nM) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin). Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. A decrease in the p-IκBα/total IκBα ratio in this compound treated samples indicates inhibition.
Conclusion
This compound is a potent, third-generation synthetic triterpenoid that functions as a powerful antioxidant inflammation modulator. Its core mechanism of action is the dual modulation of the Nrf2 and NF-κB signaling pathways. By covalently modifying Keap1, it unleashes the master antioxidant regulator Nrf2 to upregulate a battery of cytoprotective genes. Concurrently, it inhibits the IKK complex to suppress NF-κB-mediated inflammation. This multi-pronged approach, combined with its enhanced stability and other reported activities like necroptosis inhibition, makes this compound a compelling candidate for further investigation in diseases underpinned by oxidative stress and chronic inflammation.
References
An In-depth Technical Guide to the CDDO-3P-Im Nrf2 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the Nrf2 activation pathway of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im). Its analogue, 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-3-yl)-1H-imidazole (CDDO-3P-Im), is a more recent derivative developed for improved stability. While direct, in-depth mechanistic studies on this compound are limited, its structural similarity and observed activity suggest it operates through the same core mechanism as CDDO-Im. This guide provides a detailed overview of the Nrf2 activation pathway based on the comprehensive data available for CDDO-Im as a primary surrogate, supplemented with the specific findings reported for this compound.
Core Mechanism: Nrf2 Activation by Synthetic Triterpenoids
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its primary inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.
Synthetic triterpenoids, such as the 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) derivatives, are exceptionally potent activators of this pathway. They function as electrophiles that directly interact with the cysteine-rich Keap1 protein.
The CDDO-Im/CDDO-3P-Im Interaction with Keap1:
CDDO-Im is a bifunctional molecule, a characteristic likely shared by this compound. Its mechanism of action is not limited to simple thiol modification:
-
Michael Addition: The α,β-unsaturated ketone moieties in the A and C rings of the triterpenoid structure are susceptible to nucleophilic attack. They react with specific, highly reactive cysteine residues on Keap1 (such as Cys151) via a Michael addition reaction, forming covalent adducts.[1][2]
-
Transacylation: Unlike monofunctional triterpenoids like CDDO-methyl ester (CDDO-Me), the imidazolide group on CDDO-Im provides a second reactive site. This site can covalently transacylate other amino acid residues on Keap1, including lysine and tyrosine.[3][4]
This multi-point covalent modification of Keap1 induces a conformational change that disrupts the Keap1-Cul3 E3 ubiquitin ligase complex.[2] This disruption inhibits the ubiquitination of Nrf2. Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate into the nucleus.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.
Quantitative Data
The following tables summarize the quantitative effects of CDDO-Im and this compound on Nrf2 pathway activation and associated biological outcomes.
CDDO-Im: In Vitro and In Vivo Activity
| Model System | Compound/Concentration | Target Gene/Protein | Fold Change / Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 20 nM CDDO-Im | NQO1 mRNA | ~16-fold increase | |
| Human PBMCs | 20 nM CDDO-Im | GCLM, GCLC, HO-1 mRNA | ~3 to 4-fold increase | |
| Human PBMCs | 20-50 nM CDDO-Im | Nuclear Nrf2 Protein | ~4 to 5-fold increase | |
| Human PBMCs | 20 nM CDDO-Im | LPS-induced IL-6 & TNF-α mRNA | Significant attenuation | |
| RAW264.7 Macrophages | Low nM range CDDO-Im | IFNγ-induced Nitric Oxide (NO) | Dose-dependent reduction | |
| Murine Model of Acute Kidney Injury | 30 µmol/kg CDDO-Im (oral gavage) | Survival at 72h post-ischemia | >90% survival vs. <50% in vehicle | |
| Murine Model of Acute Kidney Injury | 30 µmol/kg CDDO-Im | Gclc, Nqo1, Ho-1 mRNA (at 72h) | Significant upregulation | |
| Murine Model of Emphysema (6-month smoke exposure) | 60-90 mg/kg diet CDDO-Im | Nrf2 target genes in lung | Elevated expression vs. smoke alone | |
| Murine Model of Emphysema | 60-90 mg/kg diet CDDO-Im | Alveolar destruction | Significantly reduced |
This compound: Specific In Vitro and In Vivo Activity
| Model System | Compound/Concentration | Target Gene/Protein / Effect | Result | Reference |
| U937 Cells | 30 nM this compound | Cellular Differentiation | Induced differentiation | |
| RAW264.7 Cells | This compound | Nitric Oxide (NO) Production | IC₅₀ = 4.3 nM | |
| A/J Mouse Lung Cancer Model | 50-200 mg/kg diet this compound (16 wks) | Tumorigenesis | Decreased number, size, and severity of tumors | |
| In Vivo Mouse Tissues | This compound | Heme oxygenase-1 (HO-1) & NQO1 mRNA/protein | Significantly elevated | |
| Pharmacokinetic Study | This compound vs. CDDO-Im | Stability | More stable than CDDO-Im |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the CDDO-Nrf2 pathway.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is used to quantify the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with a CDDO compound.
-
Cell Culture and Treatment: Plate cells (e.g., PBMCs, RAW264.7) at an appropriate density. Allow cells to adhere overnight. Treat with vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Harvest cells and lyse using a reagent like TRIzol. Isolate total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or phenol-chloroform extraction. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random primers.
-
qPCR Reaction: Prepare a master mix containing SYBR Green or a TaqMan probe-based qPCR mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., ACTB, GAPDH), and the synthesized cDNA.
-
Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blotting for Nrf2 and Target Protein Levels
This protocol is used to detect and quantify changes in protein levels, such as the nuclear accumulation of Nrf2 or the increased expression of HO-1.
-
Cell Lysis and Protein Extraction: Treat cells as described above. For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors. For nuclear proteins, use a nuclear/cytoplasmic fractionation kit (e.g., NE-PER Kit, Thermo Fisher).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin for total loading control) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
In Vivo Animal Studies
This protocol describes a general workflow for evaluating the efficacy of this compound in a disease model, based on published studies with CDDO-Im.
-
Animal Model Selection: Choose a relevant model, such as a chemically-induced lung cancer model (A/J mice) or an ischemia-reperfusion injury model. Use wild-type and Nrf2-knockout mice to confirm the Nrf2-dependency of the compound's effects.
-
Compound Administration: Formulate this compound in a suitable vehicle. For chronic studies, it can be mixed into the diet (e.g., 50-200 mg/kg of diet). For acute studies, administer via oral gavage (e.g., 30 µmol/kg) at specific time points before and/or after inducing the disease pathology.
-
Induction of Pathology: Induce the disease state (e.g., administer a carcinogen, perform surgical ischemia-reperfusion).
-
Monitoring and Endpoint Collection: Monitor animals for health and survival. At the study endpoint, collect blood for serum analysis (e.g., creatinine for kidney injury) and harvest tissues (e.g., lungs, kidneys) for analysis.
-
Tissue Analysis:
-
Histology: Fix tissues in formalin, embed in paraffin, section, and stain (e.g., H&E) to assess tissue damage.
-
Molecular Analysis: Snap-freeze tissues for subsequent RNA isolation (for qPCR) or protein extraction (for Western blotting) to measure Nrf2 target gene and protein expression.
-
Tumor Analysis: For cancer models, count and measure the size of tumors.
-
Conclusion
This compound is a potent, second-generation synthetic triterpenoid designed for enhanced stability. Based on extensive evidence from its parent compound, CDDO-Im, its primary mechanism of action is the robust activation of the Nrf2 signaling pathway. By covalently modifying multiple residues on the Nrf2 inhibitor Keap1, it prevents Nrf2 degradation, leading to the widespread transcriptional upregulation of a battery of essential cytoprotective genes. The limited available data for this compound confirms its high potency in vitro and its efficacy in vivo in activating Nrf2 targets and preventing carcinogenesis. Its improved pharmacokinetic profile may offer advantages over earlier derivatives, making this compound a compelling candidate for further investigation in the development of therapies for diseases rooted in oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to CDDO-3P-Im: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of CDDO-3P-Im (1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl)-4-(pyridin-3-yl)-1H-imidazole). A synthetic triterpenoid derived from oleanolic acid, this compound has been engineered for enhanced plasma stability while retaining potent biological effects.[1] Its primary mechanisms of action involve the robust activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway and the concurrent suppression of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) signaling cascade. This dual activity positions this compound as a promising candidate for further investigation in therapeutic areas characterized by oxidative stress and inflammation, such as oncology and ischemia-reperfusion injury. This document details its chemical synthesis, summarizes its physicochemical and biological properties in tabular format, provides detailed experimental protocols for key assays, and visualizes its core signaling pathways.
Chemical Structure and Synthesis
This compound belongs to the class of pentacyclic triterpenoids.[1] Its core structure is derived from oleanolic acid, a naturally occurring compound found in various plants. The synthesis of this compound involves chemical modifications to the oleanolic acid backbone, including the introduction of a cyano group and a 3-pyridyl imidazole moiety. These modifications are crucial for its enhanced biological activity and improved pharmacokinetic profile, particularly its increased stability in human plasma compared to its parent compound, CDDO-Im.[1]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general synthesis strategy for related oleanolic acid derivatives, such as 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), has been described. This process typically starts with commercially available oleanolic acid and involves a series of oxidation, cyclization, and functional group modification reactions to introduce the desired substituents at specific positions on the triterpenoid framework.[2] The synthesis of CDDO-Im analogues with pyridyl substitutions has been reported with yields around 80-95%.
Physicochemical Properties
This compound is a white solid compound.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | EvitaChem |
| Molecular Formula | C₃₉H₄₆N₄O₃ | |
| Molecular Weight | 618.81 g/mol | |
| CAS Number | 1883650-95-0 | |
| Solubility | DMSO: 225 mg/mL (363.6 mM) | |
| Limited solubility in water; soluble in organic solvents. | ||
| Appearance | Solid | |
| Color | White | |
| Predicted Relative Density | 1.25 g/cm³ | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Biological Properties and Mechanism of Action
This compound exhibits potent anti-inflammatory, antioxidant, and anti-cancer activities. Its primary mechanism of action is the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Pathway Activation
This compound is a potent activator of the Nrf2 transcription factor. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, through its electrophilic centers, is believed to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The induction of these genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), constitutes a powerful antioxidant and anti-inflammatory response.
NF-κB Pathway Inhibition
Concurrently with Nrf2 activation, this compound suppresses the pro-inflammatory NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB. This leads to a significant reduction in the production of pro-inflammatory mediators.
Quantitative Biological Data
The biological activities of this compound have been quantified in various in vitro and in vivo models.
| Assay | Cell Line/Model | Endpoint | Result | Reference |
| NO Production Inhibition | RAW264.7 macrophages | IC₅₀ | 4.3 nM | |
| U937 Cell Differentiation | U937 cells | Effective Concentration | 30 nM | |
| IKK Phosphorylation Inhibition | Lipopolysaccharide-stimulated macrophages | Effective Concentration | 100 nM | EvitaChem |
| COX-2 Expression Downregulation | - | Effective Concentration | 85% reduction at 50 nM | |
| Necroptosis Inhibition | TNFα/SM-164/Z-VAD-fmk-induced HT-29 cells | EC₅₀ | 0.31 µM | |
| Necroptosis Inhibition | TNFα/Z-VAD-fmk-stimulated L929 fibroblasts | EC₅₀ | 0.86 µM | |
| In Vivo Lung Cancer Model | A/J mice | Dietary Administration | 50-200 mg/kg | |
| Tumor Reduction | Decreased number, size, and severity of tumors | |||
| In Vivo Ischemia-Reperfusion Injury | Renal ischemia-reperfusion mouse model | Administration | 30 µmol/kg | |
| Biomarker Reduction | 60% reduction in phosphorylated MLKL |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following protocols are based on established methods for this compound and its close structural and functional analog, CDDO-Im.
Western Blot for Nrf2 Activation
This protocol describes the detection of Nrf2 nuclear translocation, a hallmark of its activation.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 20 nM, 50 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This separates nuclear proteins from cytoplasmic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Resolve equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading of nuclear extracts, the blot can be reprobed with an antibody against a nuclear loading control, such as Lamin B1.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells compared to the control indicates Nrf2 activation.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity in stimulated cells treated with this compound compared to stimulated cells treated with the vehicle control.
-
In Vivo Lung Cancer Model (A/J Mice)
This protocol describes a preclinical model to evaluate the chemopreventive efficacy of this compound.
Methodology:
-
Animal Model and Carcinogen Induction:
-
Use female A/J mice, which are susceptible to chemically induced lung tumorigenesis.
-
Induce lung adenocarcinomas by intraperitoneal injection of a carcinogen such as vinyl carbamate.
-
-
Drug Administration:
-
Prepare a diet containing this compound at various concentrations (e.g., 50, 100, or 200 mg/kg of diet).
-
Begin feeding the mice with the this compound-containing diet or a control diet one week after the final carcinogen injection.
-
Continue the specialized diet for a predetermined period (e.g., 16 weeks).
-
-
Tumor Assessment:
-
At the end of the study period, euthanize the mice and harvest their lungs.
-
Count the number of surface lung tumors and measure their size.
-
The tumor burden can be calculated as the total tumor volume per mouse.
-
A reduction in tumor number, size, and overall burden in the this compound-treated groups compared to the control group indicates chemopreventive activity.
-
Conclusion
This compound is a promising synthetic triterpenoid with a well-defined chemical structure and potent, dual-acting biological properties. Its ability to activate the cytoprotective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway underscores its therapeutic potential for a range of diseases driven by oxidative stress and inflammation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the preclinical and potential clinical applications of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in various disease models.
References
An In-depth Technical Guide to the Synthesis of CDDO-3P-Im from Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl)-3-pyridyl amine (CDDO-3P-Im), a promising synthetic triterpenoid derived from oleanolic acid. This document details the synthetic pathway, experimental protocols, and key biological signaling pathways associated with this class of compounds.
Introduction
This compound is a pyridyl-containing analog of the synthetic triterpenoid CDDO-Imidazolide (CDDO-Im).[1] Like other oleanolic acid derivatives, this compound exhibits significant potential in chemoprevention and therapeutics.[2] These compounds are known to modulate key cellular signaling pathways, making them attractive candidates for drug development. This guide will focus on the chemical synthesis of this compound from the readily available natural product, oleanolic acid, and will explore its interactions with critical biological pathways.
Synthetic Pathway Overview
The synthesis of this compound from oleanolic acid is a multi-step process that can be broadly divided into two key stages:
-
Stage 1: Synthesis of the CDDO Intermediate: This stage involves the modification of the oleanolic acid backbone to introduce the characteristic α,β-unsaturated ketone and cyano functionalities, yielding the core intermediate, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO).
-
Stage 2: Amide Coupling to Yield this compound: The carboxylic acid of the CDDO intermediate is then coupled with 3-aminopyridine to form the final product, this compound.
A generalized workflow for this synthesis is presented below.
Caption: General synthetic workflow from Oleanolic Acid to this compound.
Experimental Protocols
The following sections provide representative experimental protocols for the key transformations in the synthesis of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and desired scale.
Synthesis of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) from Oleanolic Acid
The synthesis of the CDDO intermediate from oleanolic acid involves a series of established chemical transformations. While a detailed, multi-step protocol is extensive, a general outline is provided based on literature precedents for the synthesis of similar triterpenoids.[3]
General Procedure:
-
Esterification of Oleanolic Acid: Oleanolic acid is first protected as its methyl ester to prevent side reactions of the carboxylic acid in subsequent steps. This is typically achieved by reacting oleanolic acid with diazomethane or with methanol in the presence of an acid catalyst.
-
Oxidation of the C3-Hydroxyl Group: The C3 hydroxyl group is oxidized to a ketone using an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
-
Formation of the A-Ring Enone: An α,β-unsaturated ketone is introduced in the A-ring. This can be accomplished through various methods, such as bromination followed by dehydrobromination.
-
Introduction of the Cyano Group: The cyano group is introduced at the C2 position, often via a Michael addition of cyanide to the enone system.
-
Oxidation of the C-Ring: The C11-C12 position is oxidized to form the characteristic enone in the C-ring of the CDDO backbone.
-
Saponification: The methyl ester is hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide to yield the CDDO intermediate.
Synthesis of this compound via Amide Coupling
This final step involves the formation of an amide bond between the carboxylic acid of the CDDO intermediate and 3-aminopyridine.
Reagents and Materials:
-
2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO)
-
3-Aminopyridine
-
Amide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or 1-propylphosphonic anhydride)[4]
-
Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
General Procedure: [4]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve CDDO in the anhydrous solvent.
-
Add the amide coupling agent and the base to the reaction mixture.
-
Add 3-aminopyridine to the solution.
-
Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified using column chromatography on silica gel to afford pure this compound.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and biological activity of this compound and its precursors.
| Compound/Parameter | Value/Result | Reference |
| Synthesis | ||
| This compound Yield (from CDDO) | Not explicitly reported, but analogs have yields ranging from 50-98% | |
| Biological Activity | ||
| IC₅₀ (NO production suppression in RAW264.7 cells) | 4.3 nM | |
| Effective Concentration (U937 cell differentiation) | 30 nM |
Key Signaling Pathways
This compound and related synthetic triterpenoids exert their biological effects by modulating several critical signaling pathways. The following sections detail the mechanisms of action for the most prominent pathways.
Nrf2 Signaling Pathway Activation
A primary mechanism of action for CDDO derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, through its electrophilic nature, is believed to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
STAT3 Signaling Pathway Inhibition
CDDO derivatives have also been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
The inhibition of STAT3 signaling by CDDO derivatives can occur through multiple mechanisms, including the direct inhibition of Janus kinases (JAKs) that phosphorylate STAT3, and the prevention of STAT3 dimerization. By blocking the activation and nuclear translocation of STAT3, this compound can downregulate the expression of STAT3 target genes that are involved in cell cycle progression and apoptosis resistance, such as Cyclin D1 and Bcl-xL.
Unfolded Protein Response (UPR)
Recent evidence suggests that synthetic oleanane triterpenoids can also modulate the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
References
Introduction: The Evolution of a Promising Class of Molecules
An In-depth Technical Guide to Foundational Research on Synthetic Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Triterpenoids are a vast and structurally diverse class of natural products, composed of thirty carbon atoms, that have been used in traditional medicine for centuries.[1][2] While naturally occurring triterpenoids like oleanolic acid (OA) and ursolic acid (UA) exhibit a range of biological activities, their potency is often insufficient for modern therapeutic applications.[1] This limitation has driven the development of synthetic oleanane triterpenoids (SOs), a class of semi-synthetic molecules designed to dramatically enhance the therapeutic potential of the natural triterpenoid scaffold.[1][2]
This guide delves into the foundational research on these synthetic agents, focusing on the core structure-activity relationships, key signaling pathways, and the experimental methodologies used to elucidate their mechanisms. The primary focus will be on the derivatives of oleanolic acid, particularly the 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester, bardoxolone methyl (CDDO-Me), which are among the most extensively studied and potent compounds in this class. These molecules are multifunctional drugs that, at low nanomolar concentrations, are powerfully cytoprotective and anti-inflammatory, while at higher micromolar doses, they can induce apoptosis and inhibit proliferation, making them valuable candidates for treating a wide range of chronic diseases, from cancer to diabetic nephropathy.
Core Synthetic Triterpenoids: A Leap in Potency
The journey from the modestly active oleanolic acid to highly potent synthetic derivatives was a triumph of medicinal chemistry. The central strategy involved chemical modifications to create highly electrophilic molecules that could readily react with specific protein targets.
2.1 Rationale for Synthesis and Structure-Activity Relationship (SAR)
The core insight was that adding electron-withdrawing groups to the oleanolic acid scaffold would activate it for conjugate Michael addition reactions with nucleophilic thiol groups on cysteine residues of target proteins. This mechanism is central to the bioactivity of synthetic triterpenoids.
Key modifications to the oleanolic acid backbone include:
-
A-Ring and C-Ring Enones: The creation of α,β-unsaturated carbonyl groups (enones) in both the A and C rings of the triterpenoid structure turned these regions into potent Michael acceptors, essential for high biological activity.
-
C-2 Cyano Group: The addition of a strong electron-withdrawing cyano (CN) group at the C-2 position further activates the A-ring for Michael addition.
This strategic modification led to the synthesis of CDDO. The impact on potency was profound. In assays measuring the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, CDDO was found to be approximately 400,000 times more potent than its parent compound, oleanolic acid. Further modifications, such as the addition of a methyl ester at C-28 to create CDDO-Me (bardoxolone methyl), improved the pharmacological properties of the molecule.
Multifunctional Mechanisms of Action & Signaling Pathways
Synthetic triterpenoids do not act on a single target but rather modulate entire signaling networks. Their effects are highly pleiotropic and dose-dependent. The primary molecular mechanism involves the formation of reversible Michael adducts with reactive cysteine residues on specific proteins, thereby altering their function.
3.1 The Keap1-Nrf2-ARE Pathway: Master Regulator of Cytoprotection
The activation of the Nrf2 pathway is a hallmark of synthetic triterpenoid activity and is central to their anti-inflammatory and antioxidant effects.
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Keap1, which targets it for degradation. Synthetic triterpenoids like CDDO-Me are potent electrophiles that react with specific cysteine sensors on Keap1. This covalent modification prevents Keap1 from binding to Nrf2.
-
Outcome: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This induces the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes (like heme oxygenase-1, HO-1) and detoxifying enzymes (like NQO1). This response protects normal cells from oxidative and inflammatory stress.
3.2 Inhibition of the NF-κB Pathway: A Potent Anti-inflammatory Effect
The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key component of the anti-inflammatory activity of synthetic triterpenoids.
-
Mechanism: The activity of NF-κB is controlled by its inhibitor, IκBα. In response to inflammatory stimuli, the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates IκBα, targeting it for degradation. This releases NF-κB to enter the nucleus and activate pro-inflammatory gene expression.
-
Triterpenoid Action: Synthetic triterpenoids directly inhibit IKKβ by forming a Michael adduct with a critical cysteine residue (Cys-179) in its activation loop. This inhibition prevents IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.
References
- 1. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
CDDO-3P-Im role in cancer chemoprevention
An In-depth Technical Guide to the Role of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl-1-(3-pyridyl)imidazole (CDDO-3P-Im) in Cancer Chemoprevention
Executive Summary
Cancer chemoprevention aims to use pharmacological agents to inhibit, delay, or reverse the process of carcinogenesis. Among the promising classes of agents are synthetic oleanane triterpenoids, which are derivatives of the naturally occurring oleanolic acid.[1][2] 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl-1-(3-pyridyl)imidazole (this compound) is a novel, third-generation pyridyl analog of CDDO-Imidazolide (CDDO-Im) developed for enhanced stability and bioavailability.[3][4][5] This document provides a comprehensive technical overview of this compound, detailing its molecular mechanisms, summarizing key preclinical data, outlining experimental protocols, and visualizing its complex signaling interactions. The primary focus is on its multifaceted role in cancer chemoprevention through the modulation of critical cellular pathways involved in oxidative stress, inflammation, and cell survival.
Core Mechanisms of Action
This compound and its parent compounds exert their potent chemopreventive effects by simultaneously targeting multiple dysregulated pathways in carcinogenesis. The core mechanisms revolve around the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory and pro-survival pathways such as NF-κB and STAT3.
Activation of the Nrf2 Signaling Pathway
A primary mechanism of CDDO compounds is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.
-
Molecular Interaction: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. This compound, being an electrophilic molecule, is believed to react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.
-
Downstream Effects: Once released from Keap1, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes. This leads to the upregulated expression of Phase II detoxification enzymes and antioxidant proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent anti-inflammatory and antioxidant effects.
-
NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.
-
The robust activation of this pathway enhances the cell's ability to neutralize carcinogenic electrophiles and mitigate oxidative stress, a key driver of DNA damage and neoplastic transformation.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. CDDO compounds, including CDDO-Im, are potent inhibitors of this pathway.
-
Molecular Interaction: The activation of STAT3 typically requires phosphorylation by upstream kinases, most notably Janus kinases (JAKs), following cytokine stimulation (e.g., by Interleukin-6, IL-6). CDDO-Me, a related compound, has been shown to directly bind to and inhibit JAK1, preventing the subsequent phosphorylation of STAT3. CDDO-Im rapidly suppresses both constitutive and IL-6-induced STAT3 phosphorylation at nanomolar concentrations.
-
Downstream Effects: By inhibiting STAT3 phosphorylation, this compound prevents its dimerization and translocation to the nucleus. This blocks the transcription of key STAT3 target genes that are critical for tumor progression, such as:
-
Bcl-xL, Mcl-1, and Survivin: Anti-apoptotic proteins that protect cancer cells from cell death.
-
Cyclin D1: A key regulator of cell cycle progression.
-
VEGF: A potent pro-angiogenic factor. CDDO-Im also upregulates inhibitors of the STAT pathway, such as Suppressor of Cytokine Signaling-1 (SOCS-1).
-
Other Relevant Pathways
-
NF-κB Inhibition: The NF-κB pathway is a central mediator of inflammation, which is strongly linked to cancer development. CDDO-Im has been shown to be a direct inhibitor of IκB kinase β (IKKβ), a critical kinase that activates the NF-κB pathway. By preventing the phosphorylation and degradation of IκBα, CDDO-Im blocks the nuclear translocation of NF-κB and the subsequent transcription of inflammatory and anti-apoptotic genes.
-
Induction of Apoptosis: At higher concentrations, CDDO compounds can directly induce apoptosis in cancer cells. This is achieved by disrupting the intracellular redox balance, leading to an increase in reactive oxygen species (ROS) and a depletion of mitochondrial glutathione. This oxidative stress triggers the activation of stress kinases and the extrinsic caspase-8-mediated apoptotic pathway.
-
Hedgehog Signaling: In triple-negative breast cancer, CDDO-Im was found to decrease the levels of GLI1, the essential effector of the pro-tumorigenic Hedgehog signaling pathway.
Quantitative Preclinical Data
The following tables summarize the quantitative data from key preclinical studies, demonstrating the potency and efficacy of this compound and its related analogs.
Table 1: In Vitro Biological Activity
| Compound | Cell Line / System | Assay / Endpoint | Concentration / IC₅₀ Value | Reference(s) |
| This compound | RAW264.7 (Mouse Macrophages) | Nitric Oxide (NO) Production | IC₅₀ = 4.3 nM | |
| This compound | U937 (Human Leukemia) | Induction of Differentiation | Effective at 30 nM | |
| CDDO-Im | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nuclear Nrf2 Protein Increase | 4-5 fold increase at 20-50 nM | |
| CDDO-Im | Mouse Splenocytes / Colonic Strips | IL-17 Secretion | IC₅₀ ≤ 0.62 µM | |
| CDDO-Im | Primary Human Chondrocytes | Alleviation of TNF-α-induced apoptosis | Effective at 20 nM |
Table 2: In Vivo Chemopreventive Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | A/J Mice (Vinyl Carbamate-induced) | Lung Cancer | 200 mg/kg in diet for 16 weeks | 65% reduction in tumor multiplicity; 75% reduction in total tumor burden. | |
| CDDO-Im | KC Mice (LSL-KrasG12D/+;Pdx-1-Cre) | Pancreatic Cancer | Pre-treatment before LPS challenge | Increased survival from 48% to 71%; Decreased IL-6, CCL-2, VEGF, G-CSF. | |
| CDDO-Im | Balb/c Mice (DSS-induced) | Colitis | 20 mg/kg, oral gavage for 5 days | Improved colonic histology; Reduced colonic IL-6 and IL-17 levels. | |
| CDDO | TRAMP Mice | Prostate Cancer | 10 µmol/kg, oral gavage for 20 weeks | Inhibited progression of preneoplastic lesions; Inhibited metastasis. | |
| CDDO-Me | A/J Mice (Vinyl Carbamate-induced) | Lung Cancer | Diet, 15 weeks | Reduced average tumor burden by 92%. |
Experimental Protocols
This section details representative methodologies used to evaluate the activity of this compound.
In Vitro Nrf2 Target Gene Activation
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors via Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are treated with vehicle (DMSO) or varying concentrations of CDDO-Im (e.g., 20-50 nM) for a specified time (e.g., 6-24 hours).
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted using an RNeasy Mini Kit (Qiagen). cDNA is synthesized using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR is performed using a StepOnePlus Real-Time PCR System with TaqMan Gene Expression Assays for target genes (e.g., HMOX1, NQO1, GCLC) and an endogenous control (e.g., 18S rRNA). Relative gene expression is calculated using the ΔΔCt method.
-
Western Blotting for Nuclear Nrf2: Following treatment, nuclear extracts are prepared using a nuclear extraction kit (e.g., from Cayman Chemical). Protein concentration is determined by BCA assay. Equal amounts of nuclear protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. The membrane is incubated with a primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody. A nuclear loading control (e.g., Lamin B) is used to ensure equal loading. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Lung Cancer Chemoprevention Model
-
Animal Model: Female A/J mice, which are highly susceptible to chemically induced lung tumors, are used.
-
Carcinogen Induction: At 6-8 weeks of age, mice are given a single intraperitoneal injection of a carcinogen, such as vinyl carbamate (e.g., 16 mg/kg).
-
Treatment Protocol: One week after carcinogen administration, mice are randomized into control and treatment groups. The control group receives a standard diet, while the treatment group receives the same diet supplemented with this compound (e.g., 200 mg/kg). The diets are administered for a period of 16 weeks.
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The lungs are removed, and surface tumors are counted under a dissecting microscope. Tumor burden can be calculated as the sum of the volumes of all tumors on a lung. Tissues can be fixed in formalin for histopathological analysis to determine tumor severity and grade.
Integrated View of Chemopreventive Action
This compound's efficacy stems from its ability to re-balance cellular homeostasis, which is severely dysregulated during carcinogenesis. It simultaneously reduces the driving forces of cancer (inflammation, oxidative stress, and uncontrolled proliferation) while enhancing the cell's natural defense and apoptotic mechanisms. This multi-targeted approach makes it a compelling candidate for chemoprevention, as it can intercept the carcinogenic process at multiple stages.
Conclusion and Future Directions
This compound is a highly potent, multi-targeted agent with a strong preclinical rationale for its use in cancer chemoprevention. Its ability to activate the Nrf2-dependent antioxidant response while simultaneously inhibiting the pro-tumorigenic STAT3 and NF-κB inflammatory pathways provides a powerful, synergistic mechanism to counteract carcinogenesis. Data from numerous in vitro and in vivo models demonstrate its efficacy in reducing tumor development and progression in various cancers, including lung and prostate cancer. While clinical trials have been initiated for related triterpenoids like CDDO-Me (Bardoxolone Methyl) for other indications, the enhanced stability of this compound makes it a particularly attractive candidate for further development. Future research should focus on clinical trials to establish its safety and efficacy in high-risk human populations and to identify predictive biomarkers for patient stratification.
References
- 1. Preclinical evidences toward the use of triterpenoid CDDO-Me for solid cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, a novel and highly active inhibitor of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound (EVT-2519698) [evitachem.com]
- 5. WO2016033132A1 - Pyridyl analogs of 1-(2-cyano-3,12-dioxooleana-1,9(11)dien-28-oyl) imidazole - Google Patents [patents.google.com]
The Anti-Inflammatory Effects of CDDO-3P-Im: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the anti-inflammatory effects and mechanisms of action of potent triterpenoid compounds. The majority of the available research has been conducted on 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im). CDDO-3P-Im is a close analog, and while its mechanism of action is presumed to be highly similar, the quantitative data and specific experimental protocols detailed herein are largely derived from studies on CDDO-Im.
Core Anti-Inflammatory Mechanisms
This compound and its analogs exert their potent anti-inflammatory effects through a dual mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Activation of the Nrf2 Signaling Pathway
This compound is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound, being an electrophilic molecule, covalently modifies specific cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This leads to the upregulation of antioxidant and anti-inflammatory enzymes.[1][2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound and its analogs have been shown to directly inhibit the IKKβ subunit of the IKK complex.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and the transcription of pro-inflammatory target genes.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of CDDO-Im from various in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Effects of CDDO-Im
| Cell Line | Inflammatory Stimulus | Measured Parameter | CDDO-Im Concentration | Effect | Reference |
| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | IL-8 gene expression | 400 nM | Significant reduction | [4] |
| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | IL-1β gene expression | 400 nM | Significant reduction | |
| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | TNF-α gene expression | 400 nM | Significant reduction | |
| Splenocytes | IL-23 + IL-1β | IL-17 secretion | ≤0.62 µM (IC50) | Inhibition | |
| Colonic Strips | IL-23 + IL-1β | IL-17 secretion | ≤0.62 µM (IC50) | Inhibition | |
| Primary Human Bronchial Epithelial Cells | TNFα | IL-8 secretion | 300 nM | Significant reduction |
Table 2: In Vivo Anti-Inflammatory Effects of CDDO-Im
| Animal Model | Inflammatory Condition | CDDO-Im Dosage | Measured Parameter | Effect | Reference |
| Mice | DSS-induced colitis | 20 mg/kg (oral) | Colonic IL-6 content | Improved | |
| Mice | DSS-induced colitis | 20 mg/kg (oral) | Colonic IL-17 content | Improved | |
| Nrf2+/+ Mice | Kidney Ischemia-Reperfusion Injury | 30 µmol/kg | G-CSF, IL-6, KC levels at 6h | Significantly decreased | |
| Mice | LPS-induced inflammation | Pre-treatment | IFNα and IFNβ levels | Inhibited | |
| Mice | LPS-induced inflammation | Pre-treatment | CXCL1, TNF, and IL-6 production | Inhibited | |
| Rats | Subarachnoid Hemorrhage | 20 mg/kg | Serum TNF-α levels | Significantly decreased | |
| Rats | Subarachnoid Hemorrhage | 20 mg/kg | CSF IL-6, TNF-α, and IL-1β levels | Significantly decreased |
Table 3: Upregulation of Nrf2-Target Genes by CDDO-Im
| Cell/Tissue Type | Treatment | Measured Gene | Fold Increase | Reference |
| Mouse Kidneys | 30 µmol/kg CDDO-Im (72h post-injury) | Gclc, Nqo1, Ho-1 | Significant upregulation | |
| Human Monocyte-Derived Macrophages | CDDO-Im | HMOX1, NQO1 | Dose-dependent increase | |
| Mouse Lungs (chronic cigarette smoke exposure) | 60 or 90 mg/kg diet | Nrf2 target genes | Elevated expression |
Experimental Protocols
In Vitro Inhibition of Pro-Inflammatory Cytokine Expression in Macrophages
Objective: To determine the effect of this compound on the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages.
Cell Line: ML-1 human monocytic leukemia cells.
Differentiation to Macrophages:
-
Culture ML-1 monocytes in RPMI complete media.
-
Induce differentiation by treating the cells with 0.3 ng/mL of 12-O-tetradecanoylphorbol-13-acetate (TPA) for 72 hours.
-
After 72 hours, remove the media containing TPA and non-adherent cells.
-
Replace with fresh media, leaving only the adherent, differentiated macrophages.
Experimental Procedure:
-
Treat the differentiated macrophages with 400 nM this compound for 24 hours.
-
Following the this compound treatment, add 100 ng/mL of LPS for 3 hours to induce an inflammatory response.
-
After the incubation period, harvest the cells and extract total RNA.
-
Perform real-time quantitative PCR (RT-qPCR) to measure the gene expression levels of IL-8, IL-1β, and TNF-α. Normalize the data to a housekeeping gene such as GAPDH.
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.
Cell Line: RAW 264.7 murine macrophage cells.
Experimental Procedure:
-
Seed approximately 1 x 10^5 RAW 264.7 cells per well in 6-well plates and incubate for 24 hours.
-
Transfect the cells with a Renilla luciferase reporter construct under the control of an NF-κB response element.
-
After transfection, treat the cells with 400 nM this compound for 24 hours.
-
Following the this compound treatment, stimulate the cells with 200 ng/mL LPS for 6 hours.
-
Lyse the cells and measure luciferase activity using a plate reader after the addition of a suitable substrate like coelenterazine. A decrease in luciferase activity in the this compound treated group compared to the LPS-only group indicates inhibition of NF-κB activity.
In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.
Animal Model: Male Balb/c mice.
Induction of Colitis:
-
Administer DSS in the drinking water to induce colitis.
Experimental Procedure:
-
Dose the mice orally with either vehicle or 20 mg/kg of this compound over a 5-day period.
-
On day 6, euthanize the mice and collect the colons.
-
Assess various parameters of colitis, including:
-
Histological analysis: Prepare colon sections and stain with hematoxylin and eosin to evaluate tissue damage.
-
Cytokine measurement: Homogenize a portion of the colon tissue to measure the levels of IL-6 and IL-17 using an enzyme-linked immunosorbent assay (ELISA).
-
STAT3 activation: Perform Western blotting on colonic tissue lysates to determine the levels of phosphorylated STAT3.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Nrf2 Activation and NF-κB Inhibition
Caption: Dual mechanism of this compound's anti-inflammatory action.
Experimental Workflow: In Vitro Cytokine Inhibition Assay
Caption: Workflow for assessing in vitro cytokine inhibition.
References
- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoid CDDO-IM protects against lipopolysaccharide-induced inflammatory response and cytotoxicity in macrophages: The involvement of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDDO-3P-Im and its Analogs in Mitigating Ischemia/Reperfusion Injury: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the therapeutic potential of CDDO-3P-Im (a derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid with a 3-phenyl-1H-pyrazole-fused A-ring and an imidazolide at C28) and its analogs, such as CDDO-Imidazolide (CDDO-Im) and Bardoxolone Methyl (CDDO-Me), in the context of ischemia/reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals interested in the underlying mechanisms of action, experimental validation, and quantitative outcomes of these promising compounds.
Core Mechanism of Action: Nrf2 Activation
Ischemia/reperfusion injury is a complex pathological condition characterized by a burst of reactive oxygen species (ROS) and a subsequent inflammatory cascade upon the restoration of blood flow to ischemic tissue.[1] Synthetic triterpenoids like CDDO-Im and its analogs have demonstrated significant protective effects across various organ systems by targeting the master regulator of the cellular antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound and its analogs are potent electrophiles that react with specific cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[4] This orchestrated antioxidant and anti-inflammatory response is central to the therapeutic efficacy of these compounds in I/R injury.
Quantitative Data from Preclinical I/R Injury Studies
The protective effects of CDDO-Im and its analogs have been quantified in various preclinical models of I/R injury. The following tables summarize the key findings.
Renal Ischemia/Reperfusion Injury
Table 1: Efficacy of CDDO-Im in a Murine Model of Renal I/R Injury
| Parameter | Control (Vehicle) | CDDO-Im (30 µmol/kg) | Outcome |
| Survival Rate (72h) | < 50% | ~90% | Significantly improved survival |
| Serum Creatinine (72h) | Significantly elevated | Significantly lower than control | Improved renal function |
| Tubular Necrosis (72h) | Severe | Significantly reduced | Attenuated histological damage |
| Inflammatory Cytokines (6h) | |||
| G-CSF | Elevated | Significantly decreased | Reduced inflammation |
| IL-6 | Elevated | Significantly decreased | Reduced inflammation |
| KC | Elevated | Significantly decreased | Reduced inflammation |
| Nrf2 Target Gene Expression (72h) | |||
| Gclc | Baseline | Significantly upregulated | Enhanced antioxidant response |
| Ho-1 | Baseline | Significantly upregulated | Enhanced antioxidant response |
| Nqo1 | Baseline | Significantly upregulated | Enhanced antioxidant response |
Hepatic Ischemia/Reperfusion Injury
Table 2: Efficacy of CDDO-Im in a Murine Model of Hepatic I/R Injury
| Parameter | Control (Vehicle) | CDDO-Im (2 mg/kg) | Outcome |
| Serum ALT (6h post-reperfusion) | Markedly elevated | Significantly lower | Reduced hepatocellular injury |
| Serum AST (6h post-reperfusion) | Markedly elevated | Significantly lower | Reduced hepatocellular injury |
| Hepatic Necrosis | Extensive | Significantly reduced | Attenuated tissue damage |
| Neutrophil Infiltration (MPO staining) | Increased | Significantly decreased | Reduced inflammatory cell infiltration |
| Macrophage Infiltration (F4/80 staining) | Increased | Significantly decreased | Reduced inflammatory cell infiltration |
| Caspase-3 Activity | Markedly increased | Significantly decreased | Reduced apoptosis |
Myocardial Ischemia/Reperfusion Injury
Table 3: Efficacy of Bardoxolone Methyl (CDDO-Me) in a Rat Model of Myocardial I/R Injury
| Parameter | I/R (Control) | I/R + Bardoxolone Methyl | Outcome |
| Myocardial Infarct Size | 40.01 ± 3.35% | 20.04 ± 2.07% | Significantly reduced infarct size |
| TUNEL-positive Cells (Apoptosis) | 41.32 ± 2.21 | 21.49 ± 1.26 | Significantly reduced cardiomyocyte apoptosis |
| Caspase-3 Positive Cells | 35.14 ± 2.98 | 21.19 ± 1.49 | Significantly reduced apoptosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols employed in the cited studies.
In Vivo Ischemia/Reperfusion Injury Models
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Administer sodium pentobarbital.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce bilateral renal ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 30 minutes.
-
Remove the clamps to initiate reperfusion.
-
Suture the abdominal incision.
-
-
Drug Administration: Administer CDDO-Im (30 µmol/kg) or vehicle (DMSO) via oral gavage at 24 hours and 3 hours before ischemia, and 24 hours after reperfusion.
-
Monitoring and Sample Collection: Monitor survival for 72 hours. Collect blood samples at baseline, 24, 48, and 72 hours post-reperfusion for serum creatinine measurement. Harvest kidneys at specified time points for histological analysis, cytokine measurement, and gene expression analysis.
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: Administer CDDO-Im (2 mg/kg) or vehicle intraperitoneally 3 hours before ischemia.
-
Surgical Procedure:
-
Induce partial (70%) hepatic ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) to the left and median liver lobes.
-
Maintain ischemia for 90 minutes.
-
Remove the clamp to initiate reperfusion.
-
-
Sample Collection: Collect blood and liver tissue samples at various time points post-reperfusion (e.g., 6 and 12 hours) for biochemical and histological analysis.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Intubate and ventilate the rats.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
Release the ligation to allow for 24 hours of reperfusion.
-
-
Drug Administration: Administer Bardoxolone Methyl (BARD) to the treatment group.
-
Assessment:
-
Measure cardiac function.
-
Collect blood for serum marker analysis.
-
Harvest hearts for infarct size determination (TTC staining), histology (H&E and Masson's trichrome), and apoptosis assays.
-
Key Experimental Assays
-
Protein Extraction: Homogenize kidney tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or β-actin (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis using software like ImageJ.
-
Tissue Preparation: Use paraffin-embedded myocardial tissue sections.
-
Deparaffinization and Rehydration: Dewax the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K.
-
Inactivation of Endogenous Peroxidases: Treat with 3% hydrogen peroxide.
-
Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP at 37°C in a humidified chamber.
-
Detection: Apply Streptavidin-HRP followed by the chromogen DAB to visualize the labeled nuclei.
-
Counterstaining: Counterstain with hematoxylin to visualize all nuclei.
-
Microscopy and Quantification: Examine the slides under a light microscope and count the number of TUNEL-positive (brown) nuclei to determine the apoptotic index.
Conclusion
The data presented in this technical guide strongly support the therapeutic potential of this compound and its analogs in mitigating the detrimental effects of ischemia/reperfusion injury. The consistent and robust activation of the Nrf2-mediated antioxidant and anti-inflammatory pathways provides a solid mechanistic foundation for the observed protective effects in renal, hepatic, and myocardial tissues. The quantitative data from preclinical studies demonstrate significant improvements in survival, organ function, and histological outcomes, alongside a reduction in cellular damage and apoptosis. The detailed experimental protocols provided herein offer a framework for further investigation and validation of these promising compounds. Future research should focus on optimizing dosing and delivery strategies and translating these compelling preclinical findings into clinical applications for the treatment of I/R injury in various pathological settings.
References
- 1. The triterpenoid CDDO-imidazolide ameliorates mouse liver ischemia-reperfusion injury through activating the Nrf2/HO-1 pathway enhanced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bardoxolone Methyl Ameliorates Myocardial Ischemia/Reperfusion Injury by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Discovery and Development of CDDO Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oleanane triterpenoids, particularly analogs of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), represent a significant class of compounds developed from natural products with potent anti-inflammatory and cytoprotective properties. These molecules, derived from the weakly active natural triterpenoid oleanolic acid, have been engineered to possess enhanced biological activity.[1][2][3] The core mechanism of action for these analogs is their dual ability to potently activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response, while simultaneously inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[4][5] This unique mode of action addresses the foundational pathologies of oxidative stress and chronic inflammation that underpin numerous diseases.
This guide provides a comprehensive overview of the early discovery, synthesis, mechanism of action, and development of key CDDO analogs, including Bardoxolone methyl (CDDO-Me) and Omaveloxolone (RTA 408), which have progressed into clinical trials for a range of indications from chronic kidney disease to rare neurological disorders.
Early Discovery and Synthesis
The development of CDDO analogs began with the goal of enhancing the modest anti-inflammatory properties of the natural pentacyclic triterpenoid, oleanolic acid. Through systematic medicinal chemistry efforts, synthetic derivatives were created with significantly improved potency.
Key Structural Modifications: The enhanced activity of synthetic triterpenoids is largely attributed to specific structural modifications on the oleanolic acid scaffold:
-
Michael Acceptor Sites: The incorporation of two α,β-unsaturated carbonyl groups, one in the A-ring and one in the C-ring, created electrophilic centers. These sites are crucial for the covalent, reversible binding to nucleophilic sulfhydryl groups on target proteins.
-
Electron-Withdrawing Group: The addition of a potent electron-withdrawing cyano (-C≡N) group at the C-2 position further enhances the electrophilicity of the A-ring enone, which is critical for biological activity.
Synthetic Pathway: The synthesis of Bardoxolone methyl from oleanolic acid is an efficient, five-step process that achieves an overall yield of approximately 50%. This process allows for the creation of various derivatives by modifying the C-28 carboxylic acid, leading to analogs like methyl esters (CDDO-Me), ethyl amides (CDDO-EA), and imidazolides (CDDO-Im).
Core Mechanism of Action: A Dual Regulatory Role
CDDO analogs exert their therapeutic effects primarily by modulating two critical intracellular signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Nrf2 Pathway Activation
The Nrf2 pathway is the primary cellular defense system against oxidative stress. Under basal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.
CDDO analogs are potent activators of this pathway. As electrophilic molecules, they form covalent Michael adducts with specific cysteine residues on Keap1. This binding induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 250 cytoprotective genes. This leads to the upregulation of antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of glutathione synthesis (GCLC, GCLM), thereby bolstering the cell's defense against oxidative damage.
Caption: Nrf2 Pathway Activation by CDDO Analogs.
NF-κB Pathway Inhibition
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as TNF-α, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and chemokines.
CDDO analogs directly inhibit this pathway by targeting the IKKβ subunit. They form a covalent adduct with a critical cysteine residue (Cys-179) located in the activation loop of IKKβ. This interaction blocks the kinase activity of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory signaling cascade is suppressed.
Caption: NF-κB Pathway Inhibition by CDDO Analogs.
Key Analogs and Clinical Development
Bardoxolone Methyl (CDDO-Me, RTA 402)
Bardoxolone methyl is one of the most extensively studied CDDO analogs. Initially investigated as an anti-cancer agent, its development trajectory shifted dramatically following a serendipitous discovery.
-
Oncology Trials: The first-in-human Phase 1 trials were conducted in patients with advanced solid tumors. While the drug was generally well-tolerated, an unexpected but significant observation was an increase in the estimated Glomerular Filtration Rate (eGFR) among participants, suggesting a beneficial effect on kidney function.
-
Pivot to Nephrology: This finding prompted a strategic pivot to investigate Bardoxolone methyl for chronic kidney disease (CKD). The BEAM Phase 2 study in patients with diabetic kidney disease (DKD) demonstrated significant improvements in eGFR.
-
Setback and Ongoing Research: The subsequent Phase 3 BEACON trial was terminated prematurely due to a higher rate of heart-related adverse events, including heart failure, in the treatment arm compared to placebo. Despite this setback, research continues to identify patient populations that may benefit from its potent anti-inflammatory and antioxidant effects, with ongoing studies in other forms of CKD.
Omaveloxolone (RTA 408, SKYCLARYS®)
Omaveloxolone is a second-generation CDDO analog developed by Reata Pharmaceuticals. It has achieved regulatory approval for a rare, debilitating neurodegenerative disease.
-
Indication: Omaveloxolone is the first and only FDA-approved treatment for Friedreich's ataxia, a genetic disorder characterized by progressive neurological damage and mitochondrial dysfunction.
-
Clinical Trials: The pivotal MOXIe trial, a Phase 2/3 study, demonstrated that treatment with omaveloxolone resulted in a statistically significant improvement in neurological function as measured by the modified Friedreich's Ataxia Rating Scale (mFARS) compared to placebo.
-
Mechanism in Friedreich's Ataxia: In this disease, the Nrf2 pathway is suppressed, leading to oxidative stress and mitochondrial dysfunction. Omaveloxolone's ability to activate Nrf2 helps restore mitochondrial function, reduce oxidative stress, and inhibit pro-inflammatory signaling, thereby slowing disease progression.
Quantitative Data Summary
The biological activity of CDDO analogs is dose-dependent. At low nanomolar concentrations, they exhibit cytoprotective effects through Nrf2 activation, while at higher micromolar concentrations, they can induce apoptosis in cancer cells.
Table 1: Biological Activities of Key CDDO Analogs
| Compound | Primary Activity | Concentration Range | Key Molecular Targets | Therapeutic Area of Interest |
| CDDO-Me (Bardoxolone methyl) | Nrf2 Activator, NF-κB Inhibitor | Nanomolar (Nrf2) to Micromolar (Apoptosis) | Keap1, IKKβ | Chronic Kidney Disease, Cancer |
| Omaveloxolone (RTA 408) | Nrf2 Activator | Not specified | Keap1 (Nrf2) | Friedreich's Ataxia |
| CDDO-Im (Imidazolide) | Potent Nrf2 Activator, NF-κB Inhibitor | Low Nanomolar | Keap1, IKKβ | Preclinical models of sepsis, AKI |
| CDDO-EA (Ethyl amide) | Nrf2 Activator | Not specified | Keap1 | Preclinical cancer prevention models |
Table 2: Summary of Key Clinical Trials
| Compound | Trial Name/Phase | Indication | Key Outcome/Status |
| Bardoxolone methyl | Phase 1 | Advanced Cancers | Showed unexpected eGFR improvement. |
| Bardoxolone methyl | BEAM (Phase 2) | Diabetic Kidney Disease | Significant increase in eGFR vs. placebo. |
| Bardoxolone methyl | BEACON (Phase 3) | Diabetic Kidney Disease | Terminated due to increased cardiovascular events. |
| Omaveloxolone | MOXIe (Phase 2/3) | Friedreich's Ataxia | Significant improvement in mFARS score; led to FDA approval. |
Experimental Protocols
Western Blot for Nrf2 Nuclear Translocation
This assay is used to demonstrate that a CDDO analog causes Nrf2 to accumulate in the nucleus.
-
Cell Culture and Treatment: Culture cells (e.g., human peripheral blood mononuclear cells - PBMCs) to sub-confluency. Treat cells with the CDDO analog (e.g., 20-50 nM CDDO-Im) or vehicle control for a specified time (e.g., 6 hours).
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This separates proteins based on their cellular location.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A positive result is indicated by an increased Nrf2 band intensity in the nuclear fraction of treated cells compared to control. A nuclear marker (e.g., Lamin B1) and a cytoplasmic marker are used to confirm the purity of the fractions.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This method quantifies the upregulation of Nrf2-dependent genes following treatment.
-
Cell Treatment and RNA Extraction: Treat cells (e.g., PBMCs) with the CDDO analog or vehicle. After the incubation period, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative PCR using the synthesized cDNA, a PCR master mix (e.g., SYBR Green), and specific primers for Nrf2 target genes (e.g., NQO1, HO-1, GCLC, GCLM) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data. The change in gene expression in treated samples relative to controls is typically calculated using the ΔΔCt method. A significant increase in the mRNA levels of target genes indicates Nrf2 pathway activation.
General Workflow for Preclinical Animal Studies
This workflow illustrates the typical steps in evaluating a CDDO analog in a disease model, such as lipopolysaccharide (LPS)-induced inflammation or ischemia-reperfusion injury (IRI)-induced acute kidney injury (AKI).
References
- 1. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CDDO and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of CDDO-3P-Im Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: CDDO-3P-Im is a synthetic triterpenoid and an analog of CDDO-Imidazolide with significant chemopreventive and anti-inflammatory properties.[1][2] It is recognized as a potent, orally active inhibitor of necroptosis, a form of programmed cell death, making it a valuable tool for research in areas such as ischemia-reperfusion injury and oncology.[2][3][4] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the key properties and storage recommendations for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₆N₄O₃ | |
| Molecular Weight | 618.81 g/mol | |
| CAS Number | 1883650-95-0 | |
| Appearance | Solid powder | |
| Solubility in DMSO | 225 mg/mL (363.6 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Safety First: Conduct all work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 618.81 g/mol = 6.188 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder on an analytical balance and transfer it into a sterile amber vial.
-
Dissolution: a. Add the desired volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. Sonication is recommended to ensure complete dissolution . Sonicate the vial in a water bath for 10-15 minutes or until the solution is clear and no particulates are visible.
-
Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. b. Clearly label each aliquot with the compound name, concentration, date, and your initials. c. For long-term storage (up to 1 year), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
Protocol 2: Preparation of Working Solutions
The high-concentration DMSO stock must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
For In Vitro Cell-Based Assays:
-
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced toxicity, typically below 0.5% , with 0.1% being preferable .
-
Example Dilution (to 10 µM):
-
Prepare a 1000x intermediate stock solution (10 mM) as described in Protocol 1.
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Always prepare a vehicle control using the same final concentration of DMSO in the medium (e.g., 0.1% DMSO).
-
For In Vivo Animal Studies:
-
The final concentration of DMSO in the dosing solution should be minimized. For normal mice, the concentration of DMSO should generally be kept below 10% .
-
The stock solution may need to be diluted in a vehicle appropriate for the route of administration (e.g., saline, corn oil). A co-solvent might be necessary to maintain solubility upon dilution.
-
It is essential to perform a solvent-negative control experiment to confirm that the vehicle has no non-specific effects on the animals.
Mandatory Visualization
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
Application Notes and Protocols for CDDO-3P-Im Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the synthetic triterpenoid CDDO-3P-Im and its analogs in preclinical mouse models of cancer. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds.
Introduction
This compound is a pyridyl analog of CDDO-Imidazolide, a synthetic oleanane triterpenoid.[1] These compounds, including the related methyl ester derivative CDDO-Me, are known for their potent anti-inflammatory, antioxidant, and anti-proliferative activities.[2][3][4] Their therapeutic potential has been investigated in various cancer types, where they have been shown to modulate key signaling pathways involved in tumorigenesis and to inhibit tumor growth in preclinical models.[5] This document outlines the administration of this compound and its analogs in mouse cancer models, summarizing key quantitative data and providing detailed experimental protocols.
Quantitative Data Summary
The efficacy of this compound and its analogs has been evaluated in several mouse models of cancer. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in a Lung Adenocarcinoma Mouse Model
| Mouse Strain | Cancer Model | Treatment | Dosing Regimen | Key Findings | Reference |
| A/J | Lung Adenocarcinoma | This compound | 200 mg/kg in diet for 16 weeks | 65% reduction in tumor multiplicity; 75% reduction in total tumor volume. |
Table 2: Efficacy of CDDO-Im in Various Mouse Cancer Models
| Mouse Strain | Cancer Model | Treatment | Dosing Regimen | Key Findings | Reference |
| BDF-1 | B16 Murine Melanoma | CDDO-Im | 1 or 10 nmol, intraperitoneal injection | Inhibition of tumor growth. | |
| BDF-1 | L1210 Murine Leukemia | CDDO-Im | 1 or 10 nmol, intraperitoneal injection | Inhibition of tumor growth. | |
| LSL-KrasG12D/+;Pdx-1-Cre (KC) | Pancreatic Cancer | CDDO-Im | Pre-treatment before LPS challenge | Increased survival from 48% to 71%; decreased infiltration of CD45+ immune cells into the pancreas. |
Table 3: Efficacy of CDDO-Me in a Lung Cancer Mouse Model
| Mouse Strain | Cancer Model | Treatment | Dosing Regimen | Key Findings | Reference |
| A/J (Wild-type and Nrf2 knockout) | Vinyl carbamate-induced lung cancer | CDDO-Me | 50-100 mg/kg in diet for 8-12 weeks | Reduced average surface tumor count by 47.4% (from 39.9 to 21) in wild-type mice. |
Mechanism of Action
This compound and its analogs exert their anti-cancer effects through the modulation of multiple signaling pathways. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and cytoprotective genes. Additionally, these compounds have been shown to interact with and inhibit pro-inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and modulate the activity of PPAR-γ (peroxisome proliferator-activated receptor gamma). More recent studies have also implicated the inhibition of the PI3K/Akt/mTOR pathway in the anti-proliferative effects of these compounds.
Caption: Signaling pathways modulated by this compound and its analogs in cancer.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and its analogs in mouse models of cancer, based on published studies.
Preparation of this compound for Administration
4.1.1. Dietary Admixture
This method is suitable for long-term studies and provides continuous drug exposure.
-
Materials:
-
This compound powder
-
Standard rodent chow powder
-
A suitable mixer (e.g., V-blender)
-
-
Protocol:
-
Determine the required concentration of this compound in the diet (e.g., 200 mg/kg of chow).
-
Accurately weigh the required amount of this compound powder.
-
In a stepwise manner, mix the this compound powder with a small amount of the powdered rodent chow.
-
Gradually add more chow powder and continue mixing until a homogenous mixture is achieved.
-
Use a V-blender for large batches to ensure uniform distribution.
-
Store the medicated diet in airtight containers at 4°C, protected from light.
-
4.1.2. Oral Gavage
This method allows for precise dosing at specific time points.
-
Materials:
-
This compound powder
-
Vehicle (e.g., sesame oil, 0.5% methylcellulose)
-
Sonicator or homogenizer
-
Gavage needles
-
-
Protocol:
-
Determine the desired dose and concentration of the dosing solution.
-
Weigh the appropriate amount of this compound powder.
-
Suspend the powder in the chosen vehicle.
-
Use a sonicator or homogenizer to create a uniform suspension.
-
Prepare the suspension fresh daily or store at 4°C for a limited time, ensuring it is re-suspended before each use.
-
4.1.3. Intraperitoneal (IP) Injection
This route of administration provides rapid systemic exposure.
-
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, saline)
-
Sterile syringes and needles
-
-
Protocol:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute the solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Prepare the solution fresh before each injection.
-
Experimental Workflow for a Xenograft Mouse Model
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: A general experimental workflow for testing this compound in a mouse xenograft model.
Conclusion
This compound and its analogs have demonstrated significant anti-cancer activity in various preclinical mouse models. Their multifaceted mechanism of action, targeting key pathways in cancer progression, makes them promising candidates for further development. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies to further elucidate the therapeutic potential of these compounds. Careful consideration of the appropriate mouse model, drug formulation, and administration route is crucial for obtaining reliable and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evidences toward the use of triterpenoid CDDO-Me for solid cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Synthetic Triterpenoid CDDO-Imidazolide in Lung Cancer Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthetic oleanane triterpenoids are a class of compounds showing significant promise in oncology. Among these, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl-imidazole (CDDO-Imidazolide or CDDO-Im) and its related analogue, CDDO-Methyl Ester (CDDO-Me or Bardoxolone Methyl), have been investigated for their potent anti-inflammatory and anti-cancer activities.[1][2][3] These compounds are notable as powerful activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[4][5]
This document provides detailed application notes and protocols for the use of CDDO-Im and its analogues in preclinical lung cancer xenograft models. While the compound "CDDO-3P-Im" specified in the query is not found in the reviewed literature, CDDO-Im is a prominent derivative and is covered here. Due to the greater availability of published in vivo lung cancer data for the closely related CDDO-Me, its results are also included for comparative and reference purposes.
The primary mechanism of action for these triterpenoids involves the activation of the Nrf2 pathway. By modifying cysteine residues on its negative regulator, Keap1, they prevent Nrf2 degradation, leading to the upregulation of antioxidant and cytoprotective genes. In the context of the tumor microenvironment, this activation can repolarize macrophages towards an anti-cancer phenotype and reduce tumor burden. Additional mechanisms include the suppression of pro-inflammatory pathways such as NF-κB and STAT3 signaling.
Data Presentation: In Vivo Efficacy in Lung Cancer Models
The following tables summarize the quantitative data from preclinical studies using CDDO derivatives in mouse models of lung cancer.
Table 1: Efficacy of CDDO-Me in Vinyl Carbamate-Induced Lung Cancer Model
| Treatment Group | Dose | Mean Tumor Number (Surface) | Reduction in Tumor Number | Mean Tumor Size | Reduction in Tumor Burden | Reference |
| Control (Vehicle) | - | 15.8 | - | >1 mm (20% of tumors) | - | |
| CDDO-Me | Diet | 7.4 | ~53% | <1 mm | Not specified | |
| Control (Vehicle) | - | 22.4 | - | Not specified | - | |
| CDDO-Me | 100 mg/kg in diet | 6.9 | ~70% | Not specified | 95% | |
| CDDO-Me + Carboplatin/Paclitaxel | 100 mg/kg in diet | Not specified | Not specified | Not specified | 84% |
Study conducted in female A/J mice where lung tumors were induced by the carcinogen vinyl carbamate.
Table 2: Efficacy of CDDO-Me in a Human Lung Cancer Xenograft Model (H1975 cells)
| Treatment Group | Dose (i.p.) | Mean Tumor Volume Reduction | Notes | Reference |
| Control (Vehicle) | - | - | BALB/c nude mice | |
| CDDO-Me | 3 mg/kg | Dose-dependent suppression | Daily injection for 20 days | |
| CDDO-Me | 6 mg/kg | ~57% | Daily injection for 20 days |
H1975 non-small cell lung cancer (NSCLC) cells were subcutaneously inoculated into mice.
Signaling Pathways and Experimental Workflow Diagrams
Diagram 1: CDDO-Im/CDDO-Me Mechanism of Action - Nrf2 Pathway Activation
Caption: Mechanism of CDDO-Im/CDDO-Me in activating the Nrf2 signaling pathway.
Diagram 2: Experimental Workflow for a Lung Cancer Xenograft Study
Caption: Workflow for a subcutaneous lung cancer xenograft model experiment.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying synthetic triterpenoids in lung cancer models. Researchers should adapt these protocols to their specific cell lines, animal models, and experimental goals.
Protocol 3.1: In Vivo Lung Cancer Xenograft Study
This protocol describes a subcutaneous xenograft model using a human lung cancer cell line.
Objective: To evaluate the anti-tumor efficacy of CDDO-Im in a murine xenograft model.
Materials:
-
Human lung cancer cell line (e.g., H1975, A549)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice, 6-8 weeks old)
-
CDDO-Imidazolide (CDDO-Im)
-
Vehicle for solubilization (e.g., DMSO, Neobee oil, ethanol)
-
Phosphate-buffered saline (PBS) or appropriate sterile buffer
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Cell Culture: Culture human lung cancer cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 5 x 107 cells/mL. Keep cells on ice until injection.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors become palpable, begin measuring tumor dimensions every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Prepare the CDDO-Im formulation. For example, dissolve in a vehicle for intraperitoneal (i.p.) injection. Doses of 3-6 mg/kg have been used for the related compound CDDO-Me.
-
Administer CDDO-Im or vehicle to the respective groups via the chosen route (e.g., i.p. injection or oral gavage) daily or on another specified schedule for a set period (e.g., 20 days).
-
-
Ongoing Monitoring:
-
Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.
-
-
Study Termination and Endpoint Analysis:
-
At the end of the treatment period (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RNA sequencing).
-
Protocol 3.2: Immunohistochemistry (IHC) for Nrf2 Target Gene Expression (e.g., NQO1)
Objective: To assess the activation of the Nrf2 pathway in tumor tissue following treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Primary antibody against NQO1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Wash buffers (e.g., PBS with Tween-20)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE slides in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker). Allow to cool.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary anti-NQO1 antibody at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection:
-
Wash slides and incubate with the biotinylated secondary antibody.
-
Wash slides and incubate with the streptavidin-HRP conjugate.
-
Wash slides and apply the DAB substrate. Monitor for color development (brown precipitate).
-
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Imaging and Analysis: Image the slides using a light microscope. Quantify NQO1 expression based on staining intensity and the percentage of positive cells. An increase in NQO1 staining in the CDDO-Im treated group compared to the control indicates Nrf2 pathway activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Triterpenoid CDDO-Methyl Ester Redirects Macrophage Polarization and Reduces Lung Tumor Burden in a Nrf2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Inhibiting Necroptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing necroptosis in cell culture and a framework for evaluating the inhibitory effects of novel compounds, with a focus on the synthetic triterpenoid CDDO-3P-Im.
Introduction to Necroptosis
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2][3] This pathway is implicated in a variety of physiological and pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1][3] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon stimulation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL. Activated MLKL then oligomerizes and translocates to the plasma membrane, causing its permeabilization and ultimately cell death.
Induction of Necroptosis
A widely used and effective method to induce necroptosis in vitro involves the combined treatment of cells with Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor such as Z-VAD-FMK. This combination is often abbreviated as TSZ.
-
TNF-α: Initiates the extrinsic cell death pathway by binding to its receptor, TNFR1.
-
Smac mimetic: Inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs), which are negative regulators of the cell death pathway.
-
Z-VAD-FMK: A pan-caspase inhibitor that blocks the apoptotic pathway, thereby shunting the signaling towards necroptosis.
Inhibition of Necroptosis with this compound
This compound is a synthetic triterpenoid that has been identified as an orally active inhibitor of necroptosis. While its potential in ischemia/reperfusion studies has been noted, detailed quantitative data on its efficacy (e.g., IC50 for necroptosis inhibition) and its precise molecular target within the necroptosis pathway (i.e., RIPK1, RIPK3, or MLKL) are not extensively documented in publicly available scientific literature. The following protocols provide a general framework for evaluating the inhibitory potential of compounds like this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the context of necroptosis inhibition, the following table provides typical concentration ranges for commonly used necroptosis inducers and a well-characterized inhibitor, Necrostatin-1 (a RIPK1 inhibitor). This can serve as a reference for designing experiments to evaluate this compound.
| Compound | Target | Typical Working Concentration | Reference |
| TNF-α (human) | TNFR1 | 10 - 100 ng/mL | |
| Smac mimetic (e.g., Birinapant) | cIAPs | 100 nM - 1 µM | |
| Z-VAD-FMK | Pan-caspase | 20 - 50 µM | |
| Necrostatin-1 | RIPK1 | 10 - 30 µM | |
| This compound | Necroptosis Pathway | To be determined experimentally |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes the induction of necroptosis in a suitable cell line (e.g., HT-29, L929, or Jurkat cells).
Materials:
-
Cell line of interest cultured in appropriate medium
-
TNF-α (human, recombinant)
-
Smac mimetic (e.g., Birinapant)
-
Z-VAD-FMK
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, larger formats for protein analysis)
-
Reagents for cell viability/death assessment (e.g., CellTiter-Glo®, LDH assay kit, or Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Reagents: Prepare stock solutions of TNF-α, Smac mimetic, and Z-VAD-FMK in an appropriate solvent (e.g., sterile water for TNF-α, DMSO for Smac mimetic and Z-VAD-FMK). Further dilute the reagents to the desired working concentration in the cell culture medium.
-
Cell Treatment: a. Gently remove the old medium from the cells. b. Add the medium containing the necroptosis-inducing cocktail (TNF-α + Smac mimetic + Z-VAD-FMK). c. Include appropriate controls: untreated cells, cells treated with individual reagents, and cells treated with pairs of reagents.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary depending on the cell line and should be determined empirically.
-
Assessment of Necroptosis:
-
Cell Viability Assay: Quantify cell viability using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels.
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium from cells with compromised plasma membranes using an LDH cytotoxicity assay kit.
-
Microscopy: Visualize cell morphology changes (e.g., cell swelling and membrane rupture) using phase-contrast microscopy. Propidium iodide staining can be used to identify cells with compromised membrane integrity.
-
Western Blotting: Analyze the phosphorylation status of key necroptosis proteins (p-RIPK1, p-RIPK3, p-MLKL) to confirm pathway activation.
-
Protocol 2: Inhibition of Necroptosis with this compound
This protocol outlines the steps to evaluate the inhibitory effect of this compound on induced necroptosis.
Materials:
-
All materials from Protocol 1
-
This compound
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Preparation of Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in cell culture medium to test a range of concentrations.
-
Inhibitor Pre-treatment: a. Gently remove the old medium from the cells. b. Add the medium containing the desired concentration of this compound or vehicle control (DMSO). c. Incubate the cells for a pre-treatment period (e.g., 1-2 hours) at 37°C in a 5% CO₂ incubator.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (TNF-α + Smac mimetic + Z-VAD-FMK) directly to the wells containing the inhibitor.
-
Incubation: Incubate the cells for the same duration as determined in Protocol 1.
-
Assessment of Inhibition:
-
Perform the same assessment methods as in Protocol 1 (cell viability, LDH release, microscopy, and Western blotting).
-
Compare the results from cells treated with the necroptosis-inducing cocktail alone to those pre-treated with this compound to determine the extent of inhibition.
-
Generate a dose-response curve to determine the IC50 value of this compound for necroptosis inhibition.
-
Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Experimental workflow for evaluating necroptosis inhibition.
References
- 1. Adenosine triphosphate-binding pocket inhibitor for mixed lineage kinase domain-like protein attenuated alcoholic liver disease via necroptosis-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK3 and kidney disease | Nefrología [revistanefrologia.com]
- 3. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Heme Oxygenase-1 (HO-1) Induction by CDDO-3P-Im
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analysis of Heme Oxygenase-1 (HO-1) induction by the novel synthetic triterpenoid, 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-3-yl)-1H-imidazole (CDDO-3P-Im). This compound, an analogue of CDDO-Imidazolide, is a potent activator of the Nrf2 signaling pathway, which plays a critical role in the cellular antioxidant response. Upregulation of HO-1, a downstream target of Nrf2, is a key indicator of the compound's activity. Western blotting is a fundamental technique to qualitatively and quantitatively assess this induction. These protocols are designed to guide researchers in pharmacology, drug discovery, and cellular biology in the accurate measurement of HO-1 protein expression following treatment with this compound.
Signaling Pathway
This compound is understood to exert its effects through the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HMOX1 (the gene encoding HO-1). This leads to the transcription and translation of HO-1, which in turn exerts cytoprotective effects by catabolizing heme into biliverdin, free iron, and carbon monoxide.
Application Notes and Protocols: Quantitative PCR for Nrf2 Target Genes after CDDO-3P-Im Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantification of Nuclear factor erythroid 2-related factor 2 (Nrf2) target gene expression using quantitative Polymerase Chain Reaction (qPCR) following treatment with the synthetic triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im). CDDO-Im is a potent activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Activation of Nrf2 leads to the transcriptional upregulation of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[1][2][3] Therefore, qPCR is an essential tool to elucidate the pharmacodynamics and efficacy of CDDO-Im and related compounds in drug development.
The Nrf2-Keap1 signaling pathway is a key regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS), or pharmacological activators like CDDO-Im, can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Data Presentation: Quantitative Analysis of Nrf2 Target Gene Induction by CDDO-Im
The following tables summarize the quantitative data on the induction of Nrf2 target genes by CDDO-Im from various studies. These data highlight the robust and consistent activation of the Nrf2 pathway across different biological systems.
Table 1: Induction of Nrf2 Target Genes in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Target Gene | Treatment | Fold Increase (vs. Vehicle) | Reference |
| NQO1 | 20 nM CDDO-Im for 20 hours | ~16-fold | |
| GCLM | 20 nM CDDO-Im for 20 hours | ~3 to 4-fold | |
| GCLC | 20 nM CDDO-Im for 20 hours | ~3 to 4-fold | |
| HO-1 | 20 nM CDDO-Im for 20 hours | ~3 to 4-fold |
Table 2: Induction of Nrf2 Target Genes in Human Neutrophils
| Target Gene | Treatment | Fold Increase (vs. Vehicle) | Reference |
| NQO1 | CDDO-Im (concentration not specified) | Highest induction observed | |
| GCLC | CDDO-Im (concentration not specified) | Significantly induced | |
| GCLM | CDDO-Im (concentration not specified) | Significantly induced | |
| HO-1 | CDDO-Im (concentration not specified) | Significantly induced |
Table 3: Induction of Nrf2 Target Genes in Mouse Kidneys (In Vivo)
| Target Gene | Treatment | Fold Increase (vs. Vehicle) at 72h post-injury | Reference |
| Gclc | 30 µmol/kg CDDO-Im | Significantly elevated | |
| Nqo1 | 30 µmol/kg CDDO-Im | Significantly elevated | |
| Ho-1 | 30 µmol/kg CDDO-Im | Significantly elevated |
Mandatory Visualizations
Caption: Nrf2 Signaling Pathway Activation by CDDO-Im.
Caption: Experimental Workflow for qPCR Analysis.
Experimental Protocols
Protocol 1: Cell Culture and CDDO-Im Treatment
This protocol is a general guideline and should be optimized for specific cell types.
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. For example, seed peripheral blood mononuclear cells (PBMCs) at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Cell Culture Conditions: Culture cells under standard conditions (e.g., 37°C, 5% CO2 in a humidified incubator).
-
CDDO-Im Preparation: Prepare a stock solution of CDDO-Im in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 20-50 nM).
-
Treatment: Replace the cell culture medium with the medium containing the desired concentration of CDDO-Im or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6 to 24 hours). The optimal incubation time should be determined empirically.
Protocol 2: RNA Extraction
High-quality, intact RNA is crucial for successful qPCR. This protocol is based on a common TRIzol/chloroform extraction method.
-
Cell Lysis: After treatment, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent per 5-10 x 10^6 cells and lyse the cells by repetitive pipetting.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform per 1 mL of TRIzol reagent, cap the tubes securely, and shake vigorously for 15 seconds. Incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 500 µL of isopropanol per 1 mL of TRIzol reagent used initially. Mix gently and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet. Resuspend the RNA in an appropriate volume of RNase-free water.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.
Protocol 3: RNA Quantification and Quality Control
-
Quantification: Measure the RNA concentration using a spectrophotometer such as a NanoDrop.
-
Purity Assessment: Determine the A260/A280 ratio to assess the purity of the RNA. A ratio of ~2.0 is generally considered pure. The A260/A230 ratio should be between 2.0 and 2.2.
Protocol 4: Reverse Transcription (cDNA Synthesis)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
-
Reaction Setup: On ice, prepare the reverse transcription reaction mixture according to the manufacturer's instructions for your chosen reverse transcriptase kit. A typical reaction may include:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase
-
dNTPs
-
RNase Inhibitor
-
Primers (Oligo(dT)s and/or Random Hexamers)
-
Reaction Buffer
-
RNase-free water to the final volume.
-
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and run the appropriate program for cDNA synthesis, as recommended by the kit manufacturer. A general program is:
-
Priming: 25°C for 5-10 minutes
-
Reverse Transcription: 42-50°C for 30-60 minutes
-
Inactivation: 85°C for 5 minutes.
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 5: Quantitative PCR (qPCR)
This protocol provides a general outline for qPCR using SYBR Green-based detection.
-
Primer Design/Selection: Use validated primer pairs for your target genes (e.g., HMOX1, NQO1, GCLC, GCLM) and a stable housekeeping gene (e.g., GAPDH, ACTB). Some commercially available primer sequences are available from suppliers like OriGene Technologies.
-
qPCR Reaction Mixture: On ice, prepare the qPCR reaction mixture. A typical 20 µL reaction includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer (final concentration of 200-500 nM)
-
Reverse Primer (final concentration of 200-500 nM)
-
Diluted cDNA template (e.g., 1-5 µL)
-
Nuclease-free water.
-
-
qPCR Plate Setup: Pipette the reaction mixture into a qPCR plate. Include triplicate reactions for each sample and no-template controls (NTCs) for each primer pair.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 6: Data Analysis
The comparative Ct (ΔΔCt) method is a widely used technique for analyzing relative gene expression data from qPCR experiments.
-
Determine the mean Ct value for each triplicate.
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Normalize to Control (ΔΔCt): For each treated sample, calculate the ΔΔCt by subtracting the ΔCt of the control (vehicle-treated) sample from the ΔCt of the treated sample:
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the activation of the Nrf2 signaling pathway by CDDO-Im. By employing these standardized methods, scientists can obtain reliable and reproducible quantitative data on the induction of Nrf2 target genes, which is essential for evaluating the therapeutic potential of this and other Nrf2-activating compounds. Careful optimization of cell culture, treatment conditions, and qPCR parameters will ensure high-quality results.
References
- 1. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 target genes are induced under marginal selenium-deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with CDDO-3P-Im
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-3P-Im is a synthetic triterpenoid analog of CDDO-Imidazolide with potential chemopreventive properties. Its mechanism of action is primarily associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This pathway plays a crucial role in cellular protection by upregulating a suite of antioxidant and detoxification genes. Understanding the impact of this compound on cell viability is essential for evaluating its therapeutic potential in various diseases, particularly in cancer research where modulating cell survival pathways is a key strategy.
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a resazurin-based assay. This method offers a simple, sensitive, and high-throughput-compatible approach to determine the cytotoxic or cytostatic effects of the compound on cultured cells.
Principle of the Assay
The resazurin assay is a colorimetric/fluorometric method used to quantify viable cells. The key component, resazurin, is a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of living cells. This conversion can be measured using either a spectrophotometer (absorbance) or a fluorometer (fluorescence), with the latter providing higher sensitivity.
Signaling Pathway of this compound
This compound, similar to its parent compound CDDO-Imidazolide, is a potent activator of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS), or compounds like this compound, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H Quinone Dehydrogenase 1 [NQO1]) and detoxification.
Nrf2 Signaling Pathway Activation by this compound.
Quantitative Data
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| CDDO-Imidazolide | Human Leukemia (e.g., U937) | Cell Proliferation | Not Specified | ~10-30 nM | [1] |
| CDDO-Imidazolide | Human Breast Cancer | Cell Proliferation | Not Specified | ~10-30 nM | [1] |
| This compound | RAW264.7 (macrophage-like) | Nitric Oxide Production | Not Specified | 4.3 nM | N/A |
Note: The IC50 values for CDDO-Imidazolide are for the suppression of cellular proliferation and serve as a reference for the expected potency of its analog, this compound. The IC50 for this compound in RAW264.7 cells reflects its anti-inflammatory activity, not direct cytotoxicity. Researchers should determine the specific IC50 for this compound in their cell line of interest using the protocol below.
Experimental Protocol: Resazurin Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell line and complete culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well clear-bottom black or opaque-walled tissue culture plates
-
Resazurin sodium salt or a commercially available resazurin-based assay kit
-
Multi-well spectrophotometer or fluorometer
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Resazurin Solution (if not using a kit): Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS. Filter-sterilize through a 0.22 µm filter and store protected from light at 4°C for short-term use or -20°C for long-term storage.
Experimental Workflow
Workflow for the Resazurin Cell Viability Assay.
Step-by-Step Procedure
-
Cell Seeding:
-
For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
For suspension cells, directly seed the cells into the 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow adherent cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. For suspension cells, add the compound dilutions directly to the wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the research question.
-
-
Resazurin Addition:
-
After the incubation period, add 10-20 µL of the resazurin solution to each well (typically 10% of the total volume).
-
Gently swirl the plate to mix.
-
Return the plate to the incubator and incubate for 1-4 hours. The optimal incubation time with resazurin depends on the metabolic activity of the cell line and should be determined empirically to ensure the signal is within the linear range of detection.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Alternatively, measure the absorbance at 570 nm with a reference wavelength of 600 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence/absorbance value of the "medium only" wells from all other values.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Signal of Treated Cells / Signal of Vehicle Control Cells)] x 100
-
-
Determine IC50:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Troubleshooting
-
High Background: This may be due to microbial contamination of the medium or reagents. Ensure all materials are sterile. The resazurin solution itself can also have some background fluorescence.
-
Low Signal: The cell number may be too low, or the incubation time with resazurin may be too short. Optimize cell seeding density and resazurin incubation time.
-
Signal Saturation: The cell number may be too high, or the resazurin incubation time may be too long. Reduce the cell seeding density or the incubation time with the dye.
-
Compound Interference: Some compounds can directly interact with resazurin. Include a control with the compound in cell-free medium to check for any direct effects.
By following this detailed protocol, researchers can reliably assess the impact of this compound on cell viability, providing valuable insights into its potential as a therapeutic agent.
References
Application of CDDO-3P-Im in Primary Neuron Cultures: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of CDDO-3P-Im in primary neuron cultures. This compound, a synthetic triterpenoid, is a potent activator of the Nrf2 signaling pathway, offering significant neuroprotective and anti-inflammatory effects.
Application Notes
This compound, an analog of CDDO-Imidazolide (CDDO-Im), holds considerable promise for neurodegenerative disease research. Its mechanism of action primarily revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant and cytoprotective genes. In primary neuron cultures, this compound can be utilized to investigate neuroprotective mechanisms, evaluate therapeutic potential against various neurotoxic insults, and dissect the intricacies of the Nrf2 signaling cascade in neuronal health and disease.
Key Applications:
-
Neuroprotection Studies: Investigate the protective effects of this compound against oxidative stress, excitotoxicity, and neuroinflammation-induced neuronal death.
-
Mechanism of Action Studies: Elucidate the molecular pathways activated by this compound, with a focus on the Nrf2/Antioxidant Response Element (ARE) pathway and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Drug Screening and Development: Utilize primary neuron culture models to screen for and validate the efficacy of neuroprotective compounds like this compound.
Key Considerations:
-
Concentration: Based on studies with the closely related compound CDDO-Im, a concentration range of 30-100 nM is recommended for initial experiments in primary neurons.[1] Higher concentrations (e.g., ≥300 nM) may exhibit cytotoxicity.
-
Treatment Time: The optimal treatment time will vary depending on the specific assay. For Nrf2 nuclear translocation, early time points (e.g., 2-6 hours) are recommended. For the induction of downstream targets like HO-1, longer incubation times (e.g., 6-24 hours) are typically required.
-
Primary Neuron Culture Quality: The health and purity of the primary neuron culture are critical for obtaining reliable and reproducible results.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of CDDO derivatives in neuronal models. While specific data for this compound in primary neurons is limited, the data for the closely related analog CDDO-Im provides a strong predictive framework.
| Compound | Cell Type | Concentration | Time | Effect | Fold Change | Reference |
| CDDO-Im | Primary Neurons | 50-300 nM | 6 hours | HO-1 Protein Expression | >8-fold increase | [2] |
| CDDO-Im | Primary Neurons | 100 nM | 2 and 6 hours | Nuclear Nrf2 Levels | Increased | |
| This compound | U937 Cells | 30 nM | 4 days | Cell Differentiation | Induced | [1] |
| This compound | RAW264.7 Cells | - | - | NO Production | IC50 = 4.3 nM | [1] |
| Compound | Assay | Cell Type | Concentration | Effect | Reference |
| CDDO-Im | Neuroprotection (against OGD) | Primary Neurons | 100 nM | Significant reduction in LDH release | |
| CDDO-Im | Neuroprotection (against OGD) | Primary Neurons | 100 nM | Maintained Alamar blue fluorescence | |
| CDDO-amide | Neuroprotection (against H₂O₂) | Neuronal Cells | 100 nM | Protected neuronal cells | [3] |
| CDDO-TFEA | Neuroprotection (against H₂O₂) | Neuronal Cells | 100 nM | No protection observed | |
| CDDO-IM | Neuroprotection (against H₂O₂) | Neuronal Cells | 100 nM | No protection observed |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the use of this compound.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Incubate the tissue in Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of Neurobasal medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the neurons onto Poly-D-lysine coated plates/coverslips at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a half-media change every 3-4 days.
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Supplemented Neurobasal Medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in supplemented Neurobasal Medium to the desired final concentrations (e.g., 10, 30, 100 nM).
-
Replace the existing medium in the primary neuron cultures with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cultures for the desired duration.
Assessment of Nrf2 Nuclear Translocation by Immunofluorescence
Materials:
-
Primary antibody against Nrf2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
Procedure:
-
Culture primary neurons on coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary Nrf2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Western Blot for HO-1 Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against HO-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat primary neurons with this compound.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary HO-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Assessment of Neuroprotection
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Plate primary neurons in a 96-well plate.
-
Pre-treat the neurons with this compound for a specified duration.
-
Induce neurotoxicity using a relevant stressor (e.g., glutamate, H₂O₂, oligomeric Aβ).
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of LDH release as an indicator of cytotoxicity.
Materials:
-
Alamar Blue reagent
Procedure:
-
Plate primary neurons in a 96-well plate.
-
Pre-treat the neurons with this compound.
-
Induce neurotoxicity.
-
Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Calculate cell viability relative to control cultures.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows associated with the application of this compound in primary neuron cultures.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: Experimental workflow for studying this compound in primary neurons.
References
Troubleshooting & Optimization
CDDO-3P-Im solubility issues in aqueous media
Welcome to the technical support center for CDDO-3P-Im. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing its solubility challenges in aqueous media for experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a synthetic triterpenoid and an analog of CDDO-Imidazolide with enhanced stability. Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. It is also known to be an inhibitor of necroptosis. These actions make it a potent anti-inflammatory and cytoprotective agent.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: this compound is a hydrophobic molecule, which inherently limits its solubility in water-based solutions like cell culture media and phosphate-buffered saline (PBS). This poor aqueous solubility is a common characteristic of synthetic triterpenoids.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be serially diluted for experiments.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[1][2][3][4][5] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q5: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do to prevent this?
A5: This is a common issue known as "salting out." To prevent precipitation, it is recommended to perform a stepwise dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Mix thoroughly by gentle vortexing or pipetting, and then add this intermediate dilution to the final volume of your culture.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides solutions to common problems encountered when preparing this compound for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Low-quality or hydrated DMSO.2. Insufficient mixing.3. Concentration exceeds solubility limit. | 1. Use fresh, high-purity, anhydrous DMSO.2. Vortex the solution for several minutes. If necessary, use a brief sonication in a water bath.3. Gently warm the solution to 37°C. If the issue persists, prepare a more dilute stock solution (e.g., 1 mM or 5 mM). |
| Precipitation occurs immediately upon adding DMSO stock to aqueous media. | Rapid change in solvent polarity ("salting out"). | 1. Perform serial dilutions: First, dilute the DMSO stock in a small volume of pre-warmed (37°C) media, mix well, and then add this to the final volume.2. Rapid mixing: Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| A clear solution is formed initially, but precipitation occurs over time. | The compound is in a supersaturated state and is not thermodynamically stable. | 1. Use the final working solution immediately after preparation.2. If the experiment requires longer incubation, consider using a formulation with a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically at 0.01-0.1%). However, the effect of the surfactant on your specific assay must be validated. |
| Inconsistent experimental results. | Inconsistent dissolution or precipitation of the compound. | 1. Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.2. Prepare fresh working solutions for each experiment from a frozen DMSO stock to ensure consistency. |
Quantitative Data
Table 1: Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Concentration | Reference |
| This compound | DMSO | ≥ 2.08 mg/mL (solubility limit not specified) | Vendor Data |
| Bardoxolone Methyl (CDDO-Me) | DMSO | >10 mM | --INVALID-LINK-- |
| CDDO-Im | DMSO | 10 mM stock solutions commonly used |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution: In a sterile microcentrifuge tube, add a small volume of the pre-warmed cell culture medium (e.g., 99 µL). To this, add a small volume of the 10 mM stock solution (e.g., 1 µL) to make a 100 µM intermediate solution.
-
Gently vortex or flick the tube to mix thoroughly. This step is crucial to prevent precipitation.
-
Prepare the final working solution: Add the required volume of the intermediate dilution to your cell culture plate or flask containing the final volume of pre-warmed medium to achieve the desired final concentration of this compound.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically ≤ 0.1%).
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Working with CDDO-3P-Im in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent, identify, and resolve issues related to CDDO-3P-Im precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO. To ensure complete dissolution, vortexing and sonication are recommended.[1][2] For example, a stock solution of 10 mM can be prepared for convenient dilution into cell culture media.
Q3: At what temperature should I store the this compound stock solution?
A3: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Repeated freeze-thaw cycles should be avoided.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. For sensitive cell lines, it is advisable to keep the DMSO concentration below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: I observed precipitation after adding this compound to my cell culture medium. What could be the cause?
A5: Precipitation of this compound in cell culture medium is most likely due to its low aqueous solubility. This can be triggered by several factors, including a high final concentration of the compound, the method of dilution, or interactions with components in the culture medium.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your cell culture experiments.
Problem: Precipitate observed in the cell culture medium after adding this compound.
Potential Cause 1: High Final Concentration
The concentration of this compound in the aqueous environment of the cell culture medium may have exceeded its solubility limit.
Solution:
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Serial dilutions: Prepare intermediate dilutions of your high-concentration DMSO stock solution in cell culture medium before adding it to the final culture volume. This gradual dilution can help prevent the compound from crashing out of solution.
Potential Cause 2: Improper Dilution Technique
Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations that lead to immediate precipitation.
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Vortex gently while adding: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
Stepwise dilution: As mentioned above, perform one or more intermediate dilution steps in culture medium.
Potential Cause 3: Interaction with Media Components
Serum proteins and other components in the cell culture medium can sometimes interact with small molecules and reduce their solubility.
Solution:
-
Test in serum-free media: To determine if serum is a contributing factor, try dissolving this compound in serum-free medium first and then adding the serum.
-
Use of a carrier protein: In some cases, pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility and stability in culture.
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a detailed methodology for preparing a working solution of this compound to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution in high-purity DMSO.
-
Add the DMSO to the vial containing the powder.
-
Vortex the vial for 1-2 minutes.
-
Sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare an Intermediate Dilution:
-
Pre-warm serum-free culture medium to 37°C.
-
Based on your desired final concentration, calculate the volume of the 10 mM stock solution needed.
-
Prepare an intermediate dilution of the stock solution in the pre-warmed serum-free medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Add the required volume of the intermediate dilution to your complete medium to achieve the final desired concentration.
-
Add the solution dropwise while gently swirling the flask or plate.
-
Mix thoroughly but gently before adding to your cells.
-
Quantitative Data Summary
| Property | Value | Reference |
| Solubility in DMSO | 225 mg/mL (363.6 mM) | |
| Recommended Stock Storage | -80°C (up to 6 months) | |
| Typical Cell Culture Working Concentration | 30 nM - 100 nM | |
| IC50 in RAW264.7 cells | 4.3 nM |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Information
This compound is known to interact with several cellular signaling pathways. Understanding its mechanism of action can be crucial for experimental design.
Caption: Simplified signaling pathways modulated by this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in CDDO-3P-Im Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the synthetic triterpenoid, CDDO-3P-Im.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the oleanolic acid derivative CDDO-Imidazolide (CDDO-Im).[1][2] It is designed for enhanced stability and bioavailability.[2][3] Its primary mechanism of action is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Additionally, this compound and its parent compounds are known to inhibit the pro-inflammatory NF-κB signaling pathway and may interact with other cellular targets such as Peroxisome Proliferator-Activated Receptors (PPARs).
Q2: What are the common experimental applications of this compound?
This compound is utilized in a variety of research areas due to its anti-inflammatory and cytoprotective properties. Common applications include studies on:
-
Chemoprevention and Cancer Therapy: Investigating its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
-
Inflammatory Diseases: Exploring its efficacy in mitigating inflammatory responses.
-
Ischemia-Reperfusion Injury: Assessing its protective effects against tissue damage caused by the restoration of blood flow after a period of ischemia.
-
Neurodegenerative Diseases: Studying its potential to protect against oxidative stress-related neuronal damage.
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 1 year) or -80°C for extended periods (up to 2 years).
-
Stock Solutions: Prepare a concentrated stock solution in 100% DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Question: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
Answer: This is a common issue with hydrophobic compounds like triterpenoids. The drastic change from a soluble environment (DMSO) to an aqueous one (cell culture media) can cause the compound to fall out of solution.
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced toxicity and precipitation. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, add the DMSO stock to a small volume of pre-warmed serum-containing media, mix thoroughly, and then add this mixture to the final volume of media. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. Temperature changes can affect the solubility of compounds.
-
Increase Stock Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to the culture medium to achieve your desired final concentration, thus keeping the final DMSO concentration low.
-
Sonication: If you observe precipitation, gentle sonication of the prepared media can sometimes help to redissolve the compound. However, be cautious as this may not always result in a stable solution.
Issue 2: Inconsistent or Biphasic Dose-Response
Question: I'm observing a dual effect with this compound, where low concentrations show a protective effect, but higher concentrations are toxic. How do I interpret these results and design my experiments accordingly?
Answer: This biphasic or hormetic response is characteristic of Nrf2 activators. At lower concentrations (typically in the nanomolar range), this compound primarily activates the Nrf2 pathway, leading to antioxidant and anti-inflammatory effects. At higher concentrations (often in the micromolar range), it can induce off-target effects, leading to increased reactive oxygen species (ROS) production, cell cycle arrest, and apoptosis.
Solutions:
-
Thorough Dose-Response Curve: Perform a wide-range dose-response experiment (e.g., from picomolar to micromolar concentrations) to fully characterize the effects of this compound in your specific experimental model. This will help you identify the optimal concentration range for observing the desired biological effect (e.g., Nrf2 activation without significant cytotoxicity).
-
Time-Course Experiments: The cellular response to this compound can also be time-dependent. Conduct time-course experiments at a fixed concentration to determine the optimal treatment duration for your endpoint of interest.
-
Mechanism-Specific Readouts: To distinguish between Nrf2-mediated and off-target effects, use specific molecular readouts. For Nrf2 activation, measure the nuclear translocation of Nrf2 protein and the upregulation of its target genes (e.g., HMOX1, NQO1, GCLC). For toxicity, assess cell viability (e.g., using an MTT or LDH assay) and markers of apoptosis (e.g., caspase activation).
Issue 3: Variability in Nrf2 Activation Readouts
Question: My Western blot for nuclear Nrf2 or qPCR for Nrf2 target genes shows high variability between experiments. What are the potential causes and solutions?
Answer: Measuring Nrf2 activation can be challenging due to the transient nature of Nrf2 protein stabilization and the low basal expression of some target genes.
For Western Blotting:
-
Nuclear Fractionation Quality: Ensure the purity of your nuclear extracts. Contamination with cytoplasmic proteins can obscure the detection of nuclear Nrf2. Use nuclear-specific markers (e.g., Lamin B1 or Histone H3) and cytoplasmic markers (e.g., β-actin or GAPDH) to verify the quality of your fractionation.
-
Rapid Protein Degradation: Nrf2 is rapidly ubiquitinated and degraded under basal conditions. Work quickly and on ice during protein extraction, and always use a fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Antibody Quality: Use a well-validated antibody for Nrf2. Some antibodies may show non-specific bands, making interpretation difficult.
-
Loading Controls: Use appropriate loading controls for nuclear extracts, such as Lamin B1 or Histone H3.
For qPCR:
-
Primer Design and Validation: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve; the efficiency should be between 90% and 110%.
-
RNA Quality: Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or by running an agarose gel.
-
Low Target Gene Expression: Some Nrf2 target genes may have low basal expression. If you are struggling to detect a signal, you may need to increase the amount of cDNA in your qPCR reaction or consider pre-amplification.
-
Reference Gene Stability: Ensure that your chosen reference gene (e.g., GAPDH, ACTB) is stably expressed across your experimental conditions. It is advisable to test multiple reference genes and use a geNorm or similar algorithm to identify the most stable ones.
-
No Template Control (NTC): Always include an NTC to check for contamination of your reagents.
Data Presentation
Table 1: Comparison of this compound and CDDO-Im
| Feature | This compound | CDDO-Im | Reference(s) |
| Structure | Analog of CDDO-Im with a pyridyl group | Parent compound | |
| Plasma Stability | Enhanced | Lower | |
| Bioavailability | Higher | Lower | |
| Nrf2 Activation | Potent activator | Potent activator | |
| In vitro IC50 (NO production in RAW264.7 cells) | 4.3 nM | Not specified | |
| In vitro IC50 (Proliferation of leukemia and breast cancer cells) | Not specified | ~10-30 nM |
Table 2: Fold Induction of Nrf2 Target Genes by CDDO-Im in Human PBMCs
| Gene | Fold Increase (vs. Vehicle Control) | Reference(s) |
| NQO1 | ~16-fold | |
| GCLM | ~3 to 4-fold | |
| GCLC | ~3 to 4-fold | |
| HO-1 | ~3 to 4-fold |
Data is based on treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with 20 nM CDDO-Im for 20 hours.
Experimental Protocols & Visualizations
General Experimental Workflow for In Vitro Studies
Below is a generalized workflow for investigating the effects of this compound in cell culture.
Signaling Pathways
Nrf2 Signaling Pathway Activation by this compound
This compound disrupts the interaction between Nrf2 and its inhibitor Keap1, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant response element (ARE)-containing genes.
NF-κB Signaling Pathway Inhibition by this compound
This compound can inhibit the NF-κB pathway, likely by targeting IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm.
References
Technical Support Center: Optimizing CDDO-3P-Im Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of CDDO-3P-Im for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic triterpenoid that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By activating this pathway, this compound helps to protect cells from oxidative stress and inflammation. Some studies also suggest that related compounds can influence other pathways such as NF-κB and PPARγ.
Q2: What is a typical starting dose for this compound in mice?
Based on studies with the closely related compound CDDO-Im, a starting dose for in vivo studies in mice can range from 1 mg/kg to 100 mg/kg, depending on the disease model and route of administration. For chemopreventive studies using dietary administration, doses have ranged from 50-200 mg/kg in the diet. It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental model.
Q3: How should I prepare and administer this compound for in vivo studies?
This compound is typically soluble in DMSO for the preparation of stock solutions. For intraperitoneal (i.p.) injections in mice, it is recommended to keep the final concentration of DMSO below 10% to avoid solvent toxicity. For oral gavage, the compound may be formulated as a suspension. It is advisable to perform a solvent-negative control experiment to ensure the vehicle does not have any non-specific effects. If the prepared solution is a suspension, it should be prepared fresh for each use.
Q4: How can I confirm that this compound is active in my in vivo model?
To confirm the biological activity of this compound, you can measure the upregulation of Nrf2 target genes in tissues of interest. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of genes like Ho-1, Nqo1, and Gclc. Western blotting can be used to confirm increased protein expression of these target genes. These measurements can be performed on tissues harvested a few hours after a single dose of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions for in vivo dosing. | The compound is hydrophobic. | Prepare a stock solution in 100% DMSO and then dilute it with a suitable vehicle like corn oil or saline for injection. For oral administration, a suspension can be made using vehicles like 0.5% methylcellulose or carboxymethylcellulose. Always ensure the final DMSO concentration is as low as possible. |
| No observable therapeutic effect at the initial dose. | The dose may be too low for the specific animal model or disease state. The compound may not be reaching the target tissue in sufficient concentrations. | Perform a dose-escalation study to find a more effective dose. Analyze the expression of Nrf2 target genes (e.g., HO-1, NQO1) in the target tissue to confirm biological activity. Consider alternative routes of administration that may improve bioavailability. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The dose may be too high. The vehicle (e.g., DMSO) may be causing toxicity. | Reduce the dose of this compound. Include a vehicle-only control group to assess for solvent toxicity. Monitor animal weights and general health daily. If toxicity persists, consider a different formulation or route of administration. |
| Variability in experimental results between animals. | Inconsistent dosing due to poor suspension. Differences in drug metabolism between individual animals. | Ensure the dosing solution/suspension is homogenous by vortexing or sonicating before each administration. Ensure accurate dosing volume for each animal's body weight. Increase the number of animals per group to improve statistical power. |
Quantitative Data from In Vivo Studies with Related Compounds
The following table summarizes dosages and effects of the related compound CDDO-Im in various mouse models. This data can serve as a reference for designing studies with this compound.
| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Acetaminophen-induced hepatotoxicity | CDDO-Im | 1 mg/kg, daily for 3 days | i.p. injection | Reduced hepatic necrosis and serum ALT levels. | |
| Lung cancer chemoprevention | This compound | 50-200 mg/kg | In diet for 16 weeks | Decreased the number, size, and severity of lung tumors. | |
| Cigarette smoke-induced emphysema | CDDO-Im | 60 or 90 mg/kg | In diet for 6 months | Attenuated emphysema and cardiac dysfunction. | |
| Kidney ischemia-reperfusion injury | CDDO-Im | 30 µmol/kg | Oral gavage | Improved survival and renal function; upregulated Nrf2 target genes. | |
| Lipopolysaccharide (LPS)-induced inflammation | CDDO-Im | 13.5 mg/kg | Oral gavage | Suppressed inflammatory response. |
Experimental Protocols
Protocol 1: Assessment of Nrf2 Target Gene Activation In Vivo
-
Animal Dosing: Administer this compound or vehicle control to mice via the chosen route (e.g., oral gavage or i.p. injection).
-
Tissue Harvesting: At a predetermined time point (e.g., 6 hours post-dose), euthanize the animals and harvest the tissues of interest (e.g., liver, kidney, lung).
-
RNA Isolation: Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA isolation. Isolate total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).
-
Quantitative Real-Time PCR (qPCR): Synthesize cDNA from the isolated RNA. Perform qPCR using primers specific for Nrf2 target genes (e.g., Ho-1, Nqo1, Gclc) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Data Analysis: Calculate the fold change in gene expression in the this compound-treated group relative to the vehicle-treated group. A significant increase in the expression of Nrf2 target genes confirms the biological activity of the compound.
Visualizations
Caption: Mechanism of this compound action via the Nrf2 signaling pathway.
Caption: General workflow for in vivo studies with this compound.
References
- 1. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CDDO and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of CDDO-3P-Im at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CDDO-3P-Im, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the off-target profile of this compound at high concentrations is limited in publicly available literature. Therefore, this guide leverages data from structurally related analogs, such as CDDO-Im and CDDO-Me, to infer potential off-target effects and provide guidance for experimental investigation. Researchers are strongly encouraged to perform their own off-target assessments for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is known to be an orally active inhibitor of necroptosis and an activator of the Nrf2 signaling pathway.[1][2] Its primary reported activities include:
-
Nrf2 Activation: Like other synthetic oleanane triterpenoids, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant and cytoprotective genes.
-
Necroptosis Inhibition: It has been shown to inhibit necroptosis, a form of programmed cell death.[1][2]
Q2: I am observing unexpected cellular phenotypes at high concentrations of this compound. Could these be due to off-target effects?
Yes, it is possible. While low nanomolar concentrations of CDDO compounds are often associated with Nrf2 activation, higher concentrations may lead to engagement with other cellular targets, potentially causing a range of off-target effects including cytotoxicity and apoptosis.[3] For instance, the related compound CDDO-Im has been shown to regulate apoptosis and the cell cycle in cancer cells at higher concentrations.
Q3: What are some potential off-target pathways that might be affected by high concentrations of this compound?
Based on studies of related compounds like CDDO-Im and CDDO-Me, high concentrations may impact the following pathways:
-
Apoptosis Induction: High concentrations of triterpenoids can induce apoptosis in various cell types.
-
mTOR Pathway Inhibition: CDDO-Im has been reported to inhibit the mammalian target of rapamycin (mTOR) pathway.
-
STAT3 Inhibition: The analog CDDO-Im has been shown to inhibit STAT3 activation.
-
NF-κB Pathway Inhibition: Related triterpenoids have been demonstrated to decrease inflammatory responses through the inactivation of IκBα-kinase, leading to reduced NF-κB activation.
It is crucial to experimentally verify if this compound interacts with these or other pathways in your specific model system.
Q4: How can I experimentally determine if the observed effects of this compound in my experiments are off-target?
A multi-faceted approach is recommended to distinguish on-target from off-target effects:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype and compare the EC50/IC50 with the known potency for Nrf2 activation. A significant rightward shift in the dose-response for the phenotype of interest may suggest an off-target effect.
-
Use of Structurally Unrelated Nrf2 Activators: Compare the phenotype induced by this compound with that of a structurally distinct Nrf2 activator. If the phenotype is not replicated, it may be an off-target effect of this compound.
-
Target Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (Nrf2). If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Rescue Experiments: Overexpress the intended target. If this does not rescue the observed phenotype, it suggests the involvement of other targets.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at High Concentrations
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Toxicity | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) with a detailed dose-response curve. 2. Compare the cytotoxic concentration with the concentration required for Nrf2 activation. 3. Test for markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining). 4. Screen this compound against a panel of known toxicity targets (e.g., hERG, CYP enzymes). | Identification of a therapeutic window. If cytotoxicity occurs at concentrations significantly higher than those for on-target activity, it may be due to off-targets. Confirmation of apoptosis can point to specific off-target pathways. |
| On-target Toxicity | 1. Use a cell line with Nrf2 knockdown or knockout. 2. Assess if the cytotoxicity is attenuated in the absence of Nrf2. | If cytotoxicity is reduced in Nrf2-deficient cells, it suggests the toxicity may be, at least in part, on-target. |
Issue 2: Phenotype Inconsistent with Nrf2 Activation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Engagement of Secondary Targets | 1. Perform a kinome scan to identify potential off-target kinases. 2. Use affinity-capture mass spectrometry to pull down binding partners of this compound. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. | Identification of specific off-target proteins that may be responsible for the observed phenotype. |
| Experimental Artifact | 1. Review and optimize experimental protocols, including appropriate vehicle controls. 2. Ensure the solubility and stability of this compound at the concentrations used. | Consistent and reproducible results with appropriate controls will validate the observed phenotype. |
Quantitative Data Summary
The following table summarizes known bioactivity data for this compound and its analogs. Note that direct off-target screening data for this compound is not available.
| Compound | Target/Activity | Assay System | IC50/EC50/Ki | Reference |
| This compound | NO Production Suppression | RAW264.7 cells | 4.3 nM | |
| This compound | U937 cell differentiation | U937 cells | 30 nM | |
| CDDO-Im | Nrf2 Activation | Low nM range | ||
| CDDO-Im | IL-17 Secretion Inhibition | Splenocytes and colonic strips | ≤0.62 µM | |
| CDDO-Me | Cytotoxicity | NHEK cells | 820 nM | |
| CDDO-Me | Cytotoxicity | Cal-27 cells | 280 nM |
Key Experimental Protocols
Protocol 1: Kinome Scanning
Objective: To identify potential off-target kinase interactions of this compound at a high concentration.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Plate Preparation: Utilize a commercially available kinome screening service (e.g., Eurofins DiscoverX, Promega). The service provider will typically have plates pre-spotted with a large panel of purified, active human kinases.
-
Binding/Activity Assay: The compound is added to the kinase assays at a specified high concentration (e.g., 1 µM or 10 µM). The assay measures the ability of the compound to inhibit the activity or binding of a labeled ligand to each kinase.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. A common threshold for a significant "hit" is >50% or >80% inhibition. Follow-up dose-response assays are then performed for the initial hits to determine their IC50 values.
Protocol 2: Affinity-Capture Mass Spectrometry
Objective: To identify cellular proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the compound's primary activity.
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.
-
Affinity Pulldown: Incubate the biotinylated this compound probe with the cell lysate. Use streptavidin-coated beads to capture the probe and any bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound pulldown with those from a control pulldown (e.g., beads alone or a biotinylated inactive analog) to identify specific binding partners.
Visualizations
References
unexpected outcomes in cell viability assays with CDDO-3P-Im
Welcome to the technical support center for CDDO-3P-Im. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected outcomes in cell viability assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic triterpenoid, an analog of CDDO-Imidazolide, with chemopreventive properties. It is also known as an orally active inhibitor of necroptosis.[1][2] Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a transcription factor that upregulates the expression of a wide range of cytoprotective and antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation helps protect cells from oxidative stress and inflammation.
Q2: I'm observing an increase in cell viability at low concentrations of this compound, which is the opposite of what I expected. Is this normal?
Yes, this can be a normal, albeit unexpected, outcome. Due to its potent activation of the Nrf2 pathway, low concentrations of this compound and its analogs can be cytoprotective, enhancing cell survival in the face of stressors. This is often referred to as a hormetic effect. However, at higher concentrations, these same compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. Therefore, observing a biphasic or paradoxical dose-response curve is possible.
Q3: My cell viability results are inconsistent across experiments. What could be the cause?
Inconsistent results with this compound can stem from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in DMSO. Prepare fresh dilutions for each experiment, as the compound's stability in aqueous media over time may vary.
-
Cell Density: The initial cell seeding density can significantly impact the outcome of viability assays. Ensure consistent cell numbers across all wells and experiments.
-
Assay Interference: As an antioxidant, this compound has the potential to interfere with viability assays that rely on redox reactions, such as MTT or XTT. This can lead to an overestimation of cell viability.
-
Biological Variability: The response to this compound can be highly dependent on the cell type, its metabolic state, and the culture conditions.
Q4: Can this compound interfere with my MTT/XTT assay?
Yes, it is possible. Compounds with antioxidant properties can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false positive signal that can be misinterpreted as increased cell viability. It is crucial to include a "compound only" control (media with this compound but no cells) to assess any direct reduction of the assay reagent.
Troubleshooting Guide
This guide addresses specific unexpected outcomes you might encounter when using this compound in cell viability assays.
Problem 1: Increased cell viability at concentrations expected to be cytotoxic.
-
Potential Cause: Hormetic effect due to Nrf2 activation at low concentrations, or interference of the compound with the viability assay.
-
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of this compound concentrations, including very low (nanomolar) and very high (micromolar) ranges, to characterize the full dose-response curve.
-
Run a Compound-Only Control: Incubate this compound in cell-free media with your viability assay reagent (e.g., MTT) to check for direct reduction. Subtract this background absorbance from your experimental values.
-
Use an Alternative Assay: Consider using a non-redox-based viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®), protease activity (e.g., CytoTox-Glo™), or membrane integrity (e.g., Trypan Blue exclusion).
-
Problem 2: High variability between replicate wells.
-
Potential Cause: Uneven cell seeding, incomplete compound solubilization, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating.
-
Confirm Compound Dissolution: Visually inspect your this compound stock and working solutions for any precipitates.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain a more uniform temperature and humidity across the plate.
-
Problem 3: No effect on cell viability at any concentration.
-
Potential Cause: The chosen cell line may be resistant to the effects of this compound, the incubation time may be too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Extend Incubation Time: Increase the duration of exposure to this compound (e.g., from 24 hours to 48 or 72 hours).
-
Use a Positive Control: Include a known cytotoxic agent to ensure your assay system is working correctly.
-
Prepare Fresh Compound: Always use freshly prepared dilutions of this compound.
-
Summary of Potential Outcomes and Solutions
| Observed Outcome | Potential Cause(s) | Recommended Solution(s) |
| Increased Viability at Low Doses | Hormetic effect (Nrf2 activation) | Characterize the full dose-response curve. |
| Assay interference | Run compound-only controls; use a non-redox-based assay. | |
| High Variability | Uneven cell seeding; Incomplete solubilization | Improve pipetting technique; ensure complete dissolution. |
| Edge effects | Avoid using outer wells of the plate. | |
| No Effect | Cell line resistance; Insufficient incubation time | Test on different cell lines; increase exposure time. |
| Compound degradation | Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
For the "compound-only" control, add the compound-containing medium to empty wells without cells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "compound-only" control from the corresponding treated wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Nrf2 Signaling Pathway
Caption: Nrf2 signaling pathway activated by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical MTT-based cell viability assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CDDO-Im ameliorates osteoarthritis and inhibits chondrocyte apoptosis in mice via enhancing Nrf2-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background in western blots for Nrf2 with CDDO-3P-Im
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blots for Nuclear factor erythroid 2-related factor 2 (Nrf2), particularly when using activators like CDDO-3P-Im (a derivative of CDDO-Imidazolide).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Nrf2 on a Western blot?
A1: While the predicted molecular weight of Nrf2 is approximately 68 kDa, it characteristically migrates aberrantly on SDS-PAGE gels to appear at a much higher weight, typically between 95-110 kDa.[1] This discrepancy is well-documented and is not due to post-translational modifications alone but is inherent to the protein's structure.[2] It is critical to look for the inducible band in this higher molecular weight range and not to mistake lower bands for Nrf2.[1]
Q2: Why is my Nrf2 signal weak or undetectable in untreated samples?
A2: Under basal or unstressed conditions, Nrf2 protein levels are kept very low.[3][4] The protein is bound in the cytoplasm by its repressor, Keap1, which targets it for continuous ubiquitination and proteasomal degradation. Therefore, a weak or absent signal in control lysates is expected. Treatment with an activator like this compound is designed to stabilize Nrf2 and increase its protein levels, leading to a detectable signal.
Q3: How does this compound treatment affect Nrf2 levels?
A3: this compound is a potent synthetic triterpenoid activator of the Nrf2 pathway. It works by modifying cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, leading to its stabilization and accumulation. The stabilized Nrf2 then translocates to the nucleus to activate the transcription of its target antioxidant genes. Consequently, treatment with this compound should result in a significant increase in the total Nrf2 protein levels detected by Western blot.
Q4: Should I use a whole-cell lysate or a nuclear extract?
A4: This depends on the specific research question.
-
Whole-Cell Lysate: Ideal for observing the overall increase in total Nrf2 protein stabilization induced by this compound.
-
Nuclear Extract: Best for specifically demonstrating the translocation of Nrf2 to the nucleus upon activation, which is a key step in its signaling pathway. For these experiments, it is crucial to use a nuclear loading control like Lamin B1 or PARP-1 to ensure the purity of the fractions.
Q5: Which Nrf2 antibody is recommended?
A5: The specificity of Nrf2 antibodies has been a significant challenge in the field, with many commercial antibodies showing low specificity or cross-reactivity with other proteins. Studies comparing different antibodies have found that some monoclonal antibodies, such as D1Z9C from Cell Signaling Technology, demonstrate high specificity for Nrf2. It is crucial to validate the antibody used in your specific cell line or tissue, for instance by using Nrf2 activators, inhibitors, or siRNA knockdown to confirm that the band of interest is indeed Nrf2.
Troubleshooting Guide: High Background
High background can obscure the specific Nrf2 signal, making interpretation difficult. Below are common causes and solutions.
Q: I'm observing a uniformly high background across the entire membrane. What could be the cause?
A: This often points to issues with blocking or antibody concentrations.
-
Insufficient Blocking: The blocking buffer prevents non-specific binding of antibodies to the membrane.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA). Consider trying a different blocking agent; if you are using milk, switch to BSA, or vice-versa. For detecting phosphorylated proteins, BSA is generally preferred over milk, as milk contains phosphoproteins like casein that can cause background.
-
-
Primary or Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically across the membrane.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:1000, 1:2000, 1:5000). This is especially important for the secondary antibody, which can be a major source of background.
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of wash steps. Use a minimum of three 10-minute washes with a buffer containing a detergent like Tween-20 (e.g., TBS-T or PBS-T).
-
-
Membrane Dried Out: Allowing the membrane to dry at any point can cause irreversible high background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
-
Q: My blot has many non-specific bands in addition to the expected Nrf2 band. What should I do?
A: Non-specific bands can arise from antibody cross-reactivity, sample issues, or improper gel separation.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins in the lysate.
-
Solution: First, run a secondary-only control (incubate a blot with only the secondary antibody) to confirm it is not the source of the non-specific bands. If the primary antibody is the issue, try a different, more specific Nrf2 antibody. Also, ensure you are using a highly cross-adsorbed secondary antibody to minimize off-target binding.
-
-
Sample Degradation or Overloading: Degraded protein samples can result in multiple bands, and loading too much protein can exacerbate non-specific binding.
-
Solution: Always prepare fresh lysates and add protease inhibitors to your lysis buffer. Keep samples on ice to prevent degradation. Determine the total protein concentration and try loading a lower amount (e.g., 15-30 µg) to see if background decreases.
-
-
Sub-optimal Blocking: The blocking agent may not be ideal for your sample type.
-
Solution: As mentioned above, optimize your blocking conditions. Including a detergent like Tween-20 in your antibody dilution buffer can also help reduce non-specific interactions.
-
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions (Starting Point)
| Antibody Type | Manufacturer | Catalog # | Recommended Dilution | Blocking Buffer | Reference |
| Nrf2 (Rabbit mAb) | Cell Signaling Tech. | D1Z9C (#12721) | 1:1000 | 5% w/v non-fat dry milk in TBST | |
| Nrf2 (Rabbit pAb) | Novus Biologicals | NBP1-32822 | 1:500 - 1:2000 | 5% w/v non-fat dry milk in TBST | |
| Nrf2 (Rabbit pAb) | Thermo Fisher | PA5-27882 | 1:1000 | 1% BSA in PBST | |
| Anti-rabbit IgG, HRP-linked | Varies | Varies | 1:2000 - 1:10,000 | 5% w/v non-fat dry milk in TBST |
Note: These are starting recommendations. Optimal dilutions must be determined empirically for your specific experimental conditions.
Table 2: Sample this compound Treatment Protocol
| Parameter | Recommendation | Details | Reference |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | Can be adapted for other cell lines. | |
| Compound | CDDO-Imidazolide | Dissolve in DMSO to create a stock solution. | |
| Treatment Concentration | 20 nM - 50 nM | A dose-response experiment is recommended. | |
| Vehicle Control | DMSO | Use the same volume as the highest CDDO-Im concentration. | |
| Incubation Time | 6 hours | Time course experiments (e.g., 2, 4, 6, 12h) can be performed. | |
| Post-Treatment | Harvest cells for lysis | Proceed immediately to cell lysis after treatment. |
Experimental Protocols
Detailed Nrf2 Western Blot Protocol
This protocol provides a comprehensive methodology for detecting Nrf2 in cell lysates after treatment with an activator like this compound.
1. Cell Lysis
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto an 8% or 10% Tris-glycine SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF is often preferred for its higher binding capacity. Confirm successful transfer using Ponceau S staining.
3. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary Nrf2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve a strong signal for the Nrf2 band without oversaturating the background.
Visualizations
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Troubleshooting workflow for high background in Western blots.
References
long-term storage and stability of CDDO-3P-Im solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of CDDO-3P-Im solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO up to 225 mg/mL (363.6 mM).[2] For in vivo studies, further dilution into vehicles like corn oil may be necessary.
Q3: How does the stability of this compound compare to its parent compound, CDDO-Im?
A3: this compound was specifically designed for enhanced stability and improved pharmacokinetics compared to CDDO-Im. It exhibits greater stability in human plasma, which allows for more prolonged therapeutic effects.
Q4: What are the potential degradation pathways for this compound?
A4: As a synthetic oleanane triterpenoid, this compound may be susceptible to degradation through several pathways common to this class of molecules:
-
Hydrolysis: The ester and amide linkages in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The pentacyclic triterpenoid structure can undergo oxidation, particularly if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV light can induce degradation. It is advisable to store solutions in light-protected vials.
Q5: How does this compound exert its biological effects?
A5: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By activating Nrf2, it upregulates the expression of a wide range of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the stock solution upon thawing. | The solubility limit of this compound in the chosen solvent may have been exceeded, or the solution may have been stored improperly. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure proper storage at -80°C in aliquots to minimize freeze-thaw cycles. |
| Inconsistent or lower-than-expected biological activity in experiments. | The this compound solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution from solid compound. Always use freshly diluted working solutions for experiments. Ensure that the stock solution has been stored correctly and within its recommended stability period. |
| Difficulty dissolving the solid this compound powder. | Triterpenoids can be hydrophobic and may require assistance to fully dissolve. | Use a high-purity grade of DMSO. Gentle warming (to 37°C) and sonication can aid in dissolution. Ensure the solvent is anhydrous, as water can decrease solubility. |
| Working solution appears cloudy or forms a suspension. | The final concentration of this compound in the aqueous-based cell culture medium or buffer may exceed its aqueous solubility limit, especially if the final DMSO concentration is too low. | For clear solutions, it is recommended to prepare them for single use and consider weekly preparation to avoid loss of efficacy. If a suspension is formed, it should be prepared and used immediately. For cell-based assays, ensure the final DMSO concentration is kept low (typically <0.5%) but sufficient to maintain solubility. A solvent-negative control is recommended. |
| Observed cytotoxicity in cell-based assays at concentrations expected to be non-toxic. | The solvent (DMSO) concentration may be too high, or the compound may have degraded into toxic byproducts. | Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level for your specific cell line (typically below 0.5%). Prepare fresh dilutions of this compound for each experiment to rule out degradation. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability of this compound stock solutions based on available data.
| Solvent | Storage Temperature | Concentration | Stability Period | Source |
| DMSO | -80°C | Stock Solution | 6 months | |
| DMSO | -20°C | Stock Solution | 1 month | |
| DMSO in Corn Oil | Not Specified | Working Solution | Recommended for use within half a month if for continuous dosing. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (purity ≥98%)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: ~618.8 g/mol ), weigh out 0.6188 mg.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Assessing the Stability of this compound Solutions using HPLC
This protocol outlines a general method for conducting a stability study of this compound in solution.
Objective: To determine the degradation of this compound over time under specific storage conditions.
Materials and Equipment:
-
This compound solution (e.g., 1 mM in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Incubators or stability chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protected vials
Procedure:
-
Time Point 0 (Initial Analysis):
-
Prepare a fresh solution of this compound at the desired concentration.
-
Immediately analyze the solution by HPLC to determine the initial peak area of the intact compound. This will serve as the 100% reference.
-
-
Sample Storage:
-
Aliquot the remaining solution into multiple light-protected vials.
-
Store the vials under the desired stress conditions (e.g., different temperatures, exposure to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the initial peak area at Time 0.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Nrf2 Signaling Pathway Activation by this compound
Caption: Activation of the Nrf2 signaling pathway by this compound.
Experimental Workflow for Troubleshooting Reduced Biological Activity
Caption: Troubleshooting workflow for reduced biological activity of this compound.
References
Validation & Comparative
Confirming CDDO-3P-Im Target Engagement of Nrf2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the target engagement of CDDO-3P-Im with the transcription factor Nrf2. Experimental data is presented to compare the performance of this compound with other common Nrf2 activators, and detailed protocols for key validation experiments are provided.
Introduction to this compound and Nrf2
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to pharmacological activators, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.
This compound (1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]-3-phenyl-imidazole), a synthetic triterpenoid, is a potent activator of the Nrf2 pathway. It is understood to directly interact with Keap1, disrupting the Keap1-Nrf2 interaction and thereby stabilizing and activating Nrf2.[1] This guide outlines key experimental approaches to verify this target engagement and compares the efficacy of this compound to other well-known Nrf2 activators such as its methyl ester analog CDDO-Me (Bardoxolone Methyl), tert-butylhydroquinone (tBHQ), and sulforaphane (SFN).
Nrf2 Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the canonical Nrf2 signaling pathway and the proposed mechanism of action for this compound.
Comparative Analysis of Nrf2 Activators
The efficacy of Nrf2 activators can be quantified by measuring the induction of Nrf2 target genes. The following tables summarize the quantitative data on the induction of key Nrf2 target genes by this compound and other activators.
Table 1: Induction of Nrf2 Target Gene mRNA Expression
| Compound | Cell Type | Target Gene | Fold Induction (vs. Vehicle) | Reference |
| This compound | Human PBMCs | NQO1 | ~16-fold | [1][2] |
| Human PBMCs | GCLM | ~3 to 4-fold | [1] | |
| Human PBMCs | GCLC | ~3 to 4-fold | ||
| Human PBMCs | HO-1 | ~3 to 4-fold | ||
| CDDO-Me | HMVEC | Multiple Nrf2 Targets | 22 genes upregulated | |
| K562 cells | Multiple Nrf2 Targets | 14 genes upregulated | ||
| tBHQ | Wild-type splenocytes | IL-2 | Inhibition (Nrf2-independent) | |
| Sulforaphane | Human Endothelial Cells | HO-1 | Strong Induction |
Note: Direct comparison of fold-change values should be interpreted with caution due to inherent variations in experimental conditions, cell types, and compound concentrations across different studies.
Table 2: Effect on Nrf2 Protein Levels and Localization
| Compound | Cell Type | Effect | Magnitude | Reference |
| This compound | Human PBMCs | Increased Nuclear Nrf2 | 4 to 5-fold | |
| CDDO-Me | THP-1 macrophages | Nrf2 Nuclear Translocation | Significant | |
| tBHQ | HepG2 cells | Nrf2 Nuclear Accumulation | Significant | |
| Sulforaphane | Mouse Embryonic Fibroblasts | Nrf2 Nuclear Translocation | Positive Control |
Experimental Protocols for Target Engagement Validation
Confirming that this compound directly engages Nrf2 signaling involves a multi-faceted approach. Below are detailed protocols for key experiments.
Western Blot for Nrf2 and Target Protein Induction
This method is used to semi-quantitatively measure the increase in total Nrf2 protein levels and the induction of its downstream target proteins, such as HO-1 and NQO1. A key indicator of Nrf2 activation is its accumulation in the nucleus. Therefore, analysis of nuclear and cytoplasmic fractions is recommended.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 20-50 nM) or other Nrf2 activators for a specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is a sensitive method to quantify the upregulation of Nrf2 target gene mRNA levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described in the Western Blot protocol.
-
RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Express results as fold induction over the vehicle control.
Nrf2-ARE Reporter Gene Assay
This cell-based assay provides a quantitative measure of Nrf2 transcriptional activity. It utilizes a reporter construct containing multiple copies of the Antioxidant Response Element (ARE) upstream of a reporter gene, such as luciferase or β-lactamase.
Protocol:
-
Cell Line: Use a cell line stably or transiently transfected with an ARE-reporter construct (e.g., ARE-luciferase in HepG2 or U2OS cells).
-
Cell Plating and Treatment: Plate the reporter cells in a 96-well plate and allow them to adhere. Treat with a range of concentrations of this compound and other activators.
-
Incubation: Incubate for a specified period (e.g., 16-24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) and express as fold induction over vehicle control.
Cellular Thermal Shift Assay (CETSA) for Keap1 Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. As this compound is known to covalently bind to Keap1, CETSA can be used to demonstrate this direct engagement.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a sufficient time to allow target binding (e.g., 1-3 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at high speed.
-
Quantification of Soluble Keap1: Analyze the amount of soluble Keap1 in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble Keap1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.
Conclusion
Confirming the target engagement of this compound with Nrf2 requires a combination of techniques that demonstrate both the direct interaction with its immediate target, Keap1, and the functional downstream consequences of this interaction. The upregulation of Nrf2 target genes, as measured by qPCR and Western blotting, provides strong evidence of pathway activation. Reporter gene assays offer a quantitative measure of Nrf2 transcriptional activity. For unequivocal confirmation of direct target binding within the complex cellular milieu, the Cellular Thermal Shift Assay (CETSA) for Keap1 is a highly recommended approach.
By employing these methodologies, researchers can rigorously validate the on-target activity of this compound and objectively compare its potency and efficacy against other Nrf2 modulators, thereby facilitating informed decisions in drug development and mechanistic studies.
References
Validating the Inhibitory Effect of CDDO-3P-Im on Necroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the necroptosis inhibitor CDDO-3P-Im with other established inhibitors, supported by experimental data and detailed protocols. We aim to offer an objective resource for validating the efficacy and mechanism of action of this compound in the context of necroptosis research.
Introduction to Necroptosis and Its Inhibition
Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] This pathway is implicated in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury, making its modulation a promising therapeutic strategy.[1][3] Several small molecule inhibitors have been developed to target key components of the necroptotic machinery. This guide focuses on this compound, a derivative of the synthetic triterpenoid bardoxolone, and compares its activity with well-characterized necroptosis inhibitors.[4]
Comparative Analysis of Necroptosis Inhibitors
The following table summarizes the quantitative data for this compound's potent analogue (compound 20 from Wang et al., 2020) and other widely used necroptosis inhibitors. This allows for a direct comparison of their potency and cellular targets.
| Inhibitor | Target | Cell Line | IC50/EC50 | Reference |
| Compound 20 (CDDO derivative) | Hsp90 (indirectly inhibiting RIPK1/RIPK3 phosphorylation) | HT-29 | IC50: 0.21 µM | |
| Necrostatin-1 (Nec-1) | RIPK1 | Jurkat | EC50: 490 nM | |
| GSK'872 | RIPK3 | 3T3-SA | IC50: 1.3 nM (kinase activity) | |
| Necrosulfonamide (NSA) | MLKL | HT-29 | IC50: 124 nM |
Mechanism of Action: this compound and Alternatives
This compound and its analogues function as necroptosis inhibitors by targeting Heat shock protein 90 (Hsp90). This mechanism is distinct from the direct kinase inhibition of RIPK1 or RIPK3, or the direct targeting of MLKL. By inhibiting Hsp90, these compounds disrupt the proper folding and stability of client proteins, including RIPK1 and RIPK3, leading to their degradation and thereby preventing the formation of the necrosome complex and subsequent cell death.
In contrast, the comparative inhibitors act on specific core components of the necroptosis pathway:
-
Necrostatin-1 (Nec-1) is a selective allosteric inhibitor of RIPK1, preventing its autophosphorylation and subsequent activation of RIPK3.
-
GSK'872 is a potent and selective inhibitor of RIPK3 kinase activity, directly blocking the phosphorylation of MLKL.
-
Necrosulfonamide (NSA) covalently binds to and inhibits the function of MLKL, preventing its oligomerization and translocation to the plasma membrane, which is the final execution step of necroptosis.
Experimental Protocols for Inhibitor Validation
To validate the inhibitory effect of this compound or other compounds on necroptosis, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
Cell Viability Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrotic cell death.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929)
-
Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
This compound and other inhibitors
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Induce necroptosis by adding the stimuli cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK).
-
Include control wells for 100% cell death (lysis buffer) and spontaneous LDH release (untreated cells).
-
Incubate for the desired time period (e.g., 18-24 hours).
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit instructions.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Western Blot for Phosphorylated MLKL (p-MLKL)
This assay detects the activated form of MLKL, a key downstream marker of necrosome activation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-MLKL, anti-total MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and the loading control to ensure equal protein loading.
Immunoprecipitation of the Necrosome Complex
This technique is used to isolate the RIPK1-RIPK3 complex (necrosome) to assess the effect of inhibitors on its formation.
Materials:
-
Treated cell lysates
-
Antibody against RIPK1 or RIPK3
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-RIPK1) overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitation.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the necroptosis signaling pathway, the experimental workflow for inhibitor validation, and a logical comparison of the inhibitors.
Caption: The Necroptosis Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Logical Comparison of Necroptosis Inhibitors.
References
A Head-to-Head Comparison of CDDO-3P-Im and CDDO-Im: In Vivo Efficacy and Pharmacokinetic Profile
For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic compounds is perpetual. In the landscape of Nrf2 activators, CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole) has established itself as a benchmark. However, the emergence of its pyridyl analogue, CDDO-3P-Im (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-3-yl)-1H-imidazole), necessitates a detailed comparison of their in vivo performance. This guide provides an objective analysis of the available experimental data to delineate the comparative efficacy and pharmacokinetic advantages of this compound versus CDDO-Im.
Key Findings:
Recent in vivo studies have demonstrated that while this compound exhibits comparable efficacy to CDDO-Im in cancer prevention, it possesses a significantly improved pharmacokinetic profile, suggesting the potential for enhanced therapeutic outcomes. Both compounds exert their effects primarily through the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Data Summary
In Vivo Efficacy in a Mouse Lung Cancer Model
A pivotal study directly compared the chemopreventive effects of this compound and CDDO-Im in a vinyl carbamate-induced lung cancer model in A/J mice. The results indicated that both compounds were equally effective in mitigating tumor development.[1]
| Parameter | Vehicle Control | CDDO-Im (200mg/kg diet) | This compound (Dose not specified) |
| Tumor Number (average) | 3.2 ± 0.15 | Reduced by 90% (burden) | As effective as CDDO-Im |
| Tumor Size (average) | 0.37 ± 0.04 mm³ | Significantly reduced | As effective as CDDO-Im |
| Tumor Severity | 52% high-grade | Reduced percentage of high-grade tumors | As effective as CDDO-Im |
Data compiled from a study by Liby et al.[1][2]
Pharmacokinetic Profile: Enhanced Stability and Bioavailability of this compound
Pharmacokinetic analyses have revealed a distinct advantage of this compound over CDDO-Im. The pyridyl analogue demonstrates greater stability in human plasma and enhanced bioavailability in mice, leading to significantly higher tissue concentrations after oral administration.[1]
| Tissue | Relative Concentration (this compound vs. CDDO-Im) |
| Liver | Much higher |
| Lung | Much higher |
| Pancreas | Much higher |
| Kidney | Much higher |
This enhanced tissue distribution of this compound suggests a potential for greater efficacy in treating diseases affecting these organs.
Nrf2 Target Gene Induction
Both CDDO-Im and its pyridyl analogues are potent inducers of the Nrf2 pathway. In vivo studies have confirmed that oral administration of these compounds leads to a significant upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), in various tissues.[1] This induction of cytoprotective genes is central to their therapeutic effects.
Experimental Protocols
In Vivo Lung Carcinogenesis Model
-
Animal Model: A/J mice, which are susceptible to chemically induced lung tumors.
-
Carcinogen: Vinyl carbamate is injected to induce lung carcinoma formation.
-
Treatment: Mice are fed a diet containing the test compounds (CDDO-Im or this compound) for a specified duration.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs are harvested. The number, size, and severity (histopathological grading) of tumors are quantified.
In Vivo Pharmacokinetic Studies
-
Administration: A single dose of the test compound (CDDO-Im or this compound) is administered to mice via oral gavage.
-
Sample Collection: At various time points post-administration, blood and tissue samples (liver, lung, pancreas, kidney) are collected.
-
Analysis: The concentration of the compound in the plasma and tissue homogenates is determined using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both CDDO-Im and this compound involves the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like CDDO compounds react with specific cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
References
- 1. Novel synthetic pyridyl analogues of CDDO-Imidazolide are useful new tools in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate and the oleanane triterpenoids, CDDO-imidazolide and CDDO-methyl ester, both activate the Nrf2 pathway but have opposite effects in the A/J model of lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nrf2 Pathway Activation: CDDO-3P-Im versus Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases characterized by oxidative stress. Two potent activators of the Nrf2 pathway, the synthetic triterpenoid CDDO-3P-Im and the naturally occurring isothiocyanate sulforaphane, have garnered significant attention. This guide provides an objective comparison of their performance in activating the Nrf2 pathway, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Mechanism of Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Both this compound and sulforaphane activate the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction, albeit through distinct molecular mechanisms.
Sulforaphane , derived from cruciferous vegetables, is a well-characterized electrophile that covalently modifies specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
This compound , a synthetic oleanane triterpenoid, and its close analog CDDO-Im, are exceptionally potent Nrf2 activators. Their interaction with Keap1 is more complex than that of sulforaphane. While they do react with cysteine residues, evidence suggests they can also form adducts with other amino acids on Keap1, such as lysine and tyrosine. This multi-target interaction may contribute to their high potency. The binding of this compound to Keap1 also leads to the stabilization and nuclear translocation of Nrf2, and subsequent activation of ARE-driven gene expression.
Quantitative Comparison of Nrf2 Activation
The potency and efficacy of Nrf2 activators can be quantified by measuring their half-maximal effective concentration (EC50) for Nrf2 activation and the fold induction of Nrf2 target genes. The following tables summarize available data for this compound and sulforaphane. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with caution.
Table 1: Potency of Nrf2 Activators
| Compound | Assay Type | Cell Line/System | Potency (EC50 or CD Value) | Reference |
| CDDO-Im | Nrf2 Activation | In vitro | High picomolar to low nanomolar range | [1] |
| Sulforaphane | NQO1 Induction (CD Value*) | Murine Hepatoma | 0.2 µM | [2] |
*CD value is the concentration required to double the enzyme activity.
Table 2: Efficacy in Nrf2 Target Gene Induction
| Compound | Gene | Model System | Treatment | Fold Induction (mRNA/Protein) | Reference |
| This compound | NQO1 | Mouse Liver (in vivo) | 1 µmol/mouse, 24h | ~2-fold (enzyme activity) | [3] |
| HO-1 | Mouse Liver (in vivo) | 1 µmol/mouse, 6h | Strong induction (protein) | [3] | |
| CDDO-Im | NQO1 | Human PBMCs (ex vivo) | 20 nM, 20h | ~16-fold (mRNA) | [4] |
| HO-1 | Human PBMCs (ex vivo) | 20 nM, 20h | ~3 to 4-fold (mRNA) | ||
| GCLC | Human PBMCs (ex vivo) | 20 nM, 20h | ~3 to 4-fold (mRNA) | ||
| Sulforaphane | NQO1 | Murine Hepatoma | 1 µM, 24h | 3.0-fold (enzyme activity) | |
| NQO1 | Murine Hepatoma | 2 µM, 24h | 3.5-fold (enzyme activity) | ||
| UGT1A1 | Human HepG2 | 15 µM, 18h | ~2.5-fold (mRNA) | ||
| GSTA1 | Human HepG2 | 15 µM, 18h | ~3.5-fold (mRNA) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate Nrf2 pathway activation.
Nrf2 Nuclear Translocation via Western Blot
This assay quantifies the amount of Nrf2 protein that has moved from the cytoplasm to the nucleus upon treatment with an activator.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat with various concentrations of this compound or sulforaphane for a specified time (e.g., 6 hours).
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and incubate with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 signal to the Lamin B1 signal.
Nrf2 Target Gene Expression via Quantitative PCR (qPCR)
This method measures the change in mRNA levels of Nrf2 target genes following treatment.
Detailed Steps:
-
RNA Isolation: Treat cells as described above. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH).
-
Example Human Primer Sequences:
-
NQO1 Forward: 5'-CTCGCCTCATGCGTTTTTG-3'
-
NQO1 Reverse: 5'-CCCCTAATCTGACCTCGTTCAT-3'
-
GAPDH Forward: 5'-CATCACTGCCACCCAGAAGACTG-3'
-
GAPDH Reverse: 5'-ATGCCAGTGAGCTTCCCGTTCAG-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
ARE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Detailed Steps:
-
Transfection: Co-transfect cells (e.g., HepG2) with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with this compound or sulforaphane.
-
Cell Lysis: After the desired treatment time (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Conclusion
Both this compound and sulforaphane are potent activators of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. The available data suggests that this compound and its analogs are significantly more potent than sulforaphane, likely due to a more complex and robust interaction with Keap1. However, sulforaphane, being a natural compound with high bioavailability, remains a highly relevant and widely studied Nrf2 activator.
The choice between these compounds for research or therapeutic development will depend on the specific application, desired potency, and toxicological considerations. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate the distinct properties of these and other Nrf2 activators. It is imperative that future studies include direct, head-to-head comparisons in standardized in vitro and in vivo models to enable a more definitive assessment of their relative performance.
References
- 1. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of CDDO-3P-Im and Necrostatin-1: Two Distinct Approaches to Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The ability to modulate this pathway offers significant therapeutic potential. This guide provides a detailed comparative analysis of two key inhibitors used in necroptosis research: CDDO-3P-Im and Necrostatin-1. While both compounds are recognized for their ability to inhibit necroptotic cell death, they operate through distinct mechanisms, offering different advantages and considerations for experimental design.
At a Glance: Key Differences
| Feature | This compound | Necrostatin-1 |
| Primary Target | Primarily known as an Nrf2 pathway activator; its direct target in the necroptosis pathway is not definitively established. | Allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]. |
| Mechanism of Action | Inhibits necroptosis, potentially through indirect mechanisms related to its antioxidant and anti-inflammatory properties via Nrf2 activation. It is a synthetic triterpenoid. | Binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent recruitment and activation of RIPK3, a crucial step in the formation of the necrosome[3][4][5]. |
| Potency | IC50 of 4.3 nM for suppression of NO production in RAW264.7 cells. Data on direct inhibition of necroptosis is limited. | Potent inhibitor of necroptosis with an EC50 of approximately 490 nM in human Jurkat cells. It inhibits RIPK1 kinase with an EC50 of 182 nM in vitro. |
| Oral Bioavailability | Described as an orally active necroptosis inhibitor. More stable in pharmacokinetic studies than its parent compound, CDDO-Im. | Demonstrates oral bioavailability. In rats, the absolute bioavailability was determined to be 54.8%. |
| Off-Target Effects | As a member of the CDDO family, it likely has broad effects on pathways regulated by Nrf2, including antioxidant and anti-inflammatory responses. It has also been shown to inhibit the mTOR pathway. | Known to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. It may also have effects on other cellular processes independent of RIPK1 inhibition. |
Delving Deeper: Mechanism of Action and Signaling Pathways
Necrostatin-1: A Direct Inhibitor of the Core Necroptosis Machinery
Necrostatin-1 is a well-characterized and widely used inhibitor of necroptosis. Its mechanism of action is centered on the direct inhibition of RIPK1, a serine/threonine kinase that plays a pivotal role in the initiation of the necroptotic cascade. Upon stimulation by death receptors such as TNFR1, RIPK1 is recruited and, under conditions where caspase-8 is inhibited, undergoes autophosphorylation. This phosphorylation event is critical for the recruitment of RIPK3, leading to the formation of a functional necrosome complex. This complex then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing cell lysis. Necrostatin-1 allosterically binds to the kinase domain of RIPK1, locking it in an inactive conformation and thereby preventing the downstream signaling events that lead to necroptosis.
This compound: An Indirect Modulator of Necroptosis
This compound belongs to a class of synthetic triterpenoids known for their potent anti-inflammatory and antioxidant activities. While it is reported to be an orally active necroptosis inhibitor, its precise molecular target within the necroptosis pathway is not as clearly defined as that of necrostatin-1. The primary mechanism attributed to the parent compounds of the CDDO family is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a wide array of cytoprotective genes. It is plausible that the anti-necroptotic effect of this compound is, at least in part, an indirect consequence of its ability to mitigate oxidative stress and inflammation, which are known to be intertwined with necroptotic signaling. Further research is required to determine if this compound also directly interacts with core components of the necrosome.
Experimental Data Summary
| Parameter | This compound | Necrostatin-1 | Reference Cell Line/System |
| EC50 (Necroptosis Inhibition) | Not Reported | ~490 nM | Human Jurkat cells |
| EC50/IC50 (Target Inhibition) | 4.3 nM (NO production) | 182 nM (RIPK1 kinase) | RAW264.7 cells / in vitro |
| Oral Bioavailability | Orally active, more stable than CDDO-Im | 54.8% (in rats) | in vivo |
| Plasma Half-life (t1/2) | Not Reported | ~1.2-1.8 hours (in rats) | in vivo |
Experimental Protocols
1. Cell Viability Assay to Assess Necroptosis Inhibition
This protocol is designed to quantify the protective effect of inhibitors against induced necroptosis.
References
- 1. Necrostatin-1, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Nrf2-Dependence of CDDO-3P-Im: A Comparison of Nrf2 Knockout Mice and In Vitro Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthetic triterpenoid CDDO-3P-Im and its analogs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Validating that the therapeutic effects of a compound like this compound are indeed mediated by Nrf2 is a crucial step in its preclinical development. The gold-standard model for this validation has traditionally been the Nrf2 knockout (Nrf2-/-) mouse. However, in vitro methods provide valuable alternatives that can offer faster and more targeted insights. This guide provides a comprehensive comparison of these approaches, supported by experimental data and detailed protocols.
Data Presentation: Comparing Outcomes in Nrf2 Proficient vs. Deficient Systems
The following tables summarize quantitative data from studies using CDDO-Im, a close and well-studied analog of this compound, demonstrating the Nrf2-dependency of its effects.
Table 1: In Vivo Efficacy of CDDO-Im in Nrf2+/+ vs. Nrf2-/- Mice
| Disease Model | Parameter Measured | Genotype | Vehicle Treatment | CDDO-Im Treatment | Nrf2-Dependent Effect? |
| Cigarette Smoke-Induced Emphysema | Mean Linear Intercept (MLI) | Nrf2+/+ | Increased | Significantly Decreased | Yes |
| Nrf2-/- | Increased | No Significant Change | |||
| Alveolar Cell Apoptosis | Nrf2+/+ | Increased | Reduced to baseline | Yes | |
| Nrf2-/- | Markedly Increased | No Significant Reduction | |||
| Ischemia-Reperfusion Kidney Injury | Survival Rate (72h) | Nrf2+/+ | <50% | ~90% | Yes |
| Nrf2-/- | Low | No Significant Improvement | |||
| Renal Tubular Necrosis | Nrf2+/+ | Severe | Ameliorated | Yes | |
| Nrf2-/- | Severe | Not Ameliorated | |||
| Acetaminophen-Induced Hepatotoxicity | Survival Rate | Nrf2+/+ | Dose-dependent decrease | Protected | Yes |
| Nrf2-/- | Highly sensitive, increased mortality | No Protection |
Table 2: In Vitro Validation of Nrf2-Dependent Gene Expression by CDDO-Im
| Cell Type | Experimental Condition | Target Gene | Fold Induction (vs. Control) | Nrf2-Dependent Effect? |
| Mouse Embryonic Fibroblasts | Wild-Type (Nrf2+/+) | Heme Oxygenase-1 (HO-1) | Significant Upregulation | Yes |
| Nrf2 Knockout (Nrf2-/-) | Heme Oxygenase-1 (HO-1) | No Induction | ||
| Primary Renal Tubular Epithelial Cells | Control | Nrf2, HO-1, NQO1 | Baseline | N/A |
| CDDO-Im Treated | Nrf2, HO-1, NQO1 | Significant Upregulation | Yes | |
| Human Osteosarcoma Cells | Scrambled siRNA | NRF2 | Baseline | N/A |
| NRF2 siRNA | NRF2 | ~70% Knockdown | Yes | |
| NRF2 siRNA + Doxorubicin | Cell Viability | Decreased | Yes | |
| Scrambled siRNA + Doxorubicin | Cell Viability | Higher |
Experimental Protocols
Key In Vivo Experiment: Validating this compound in Nrf2 Knockout Mice
-
Animal Model: Age- and sex-matched wild-type (Nrf2+/+) and Nrf2 knockout (Nrf2-/-) mice on a C57BL/6J background are used.
-
Drug Administration: this compound is administered orally (e.g., via gavage or formulated in the diet) at a predetermined dose (e.g., 30 µmol/kg body weight).[3] A vehicle control group (e.g., 10% Cremophor EL, 10% DMSO, 80% PBS) is included for both genotypes.[3]
-
Disease Induction: The disease of interest is induced (e.g., exposure to cigarette smoke for 6 months for emphysema studies, bilateral renal ischemia for kidney injury studies).[4]
-
Endpoint Analysis:
-
Histopathology: Tissues are harvested, fixed, sectioned, and stained (e.g., H&E) to assess morphological changes and injury scores.
-
Biochemical Assays: Blood and tissue samples are collected to measure relevant biomarkers (e.g., plasma ALT for liver injury, BUN and creatinine for kidney function).
-
Gene and Protein Expression: Tissues are analyzed by qRT-PCR and Western blotting to quantify the expression of Nrf2 and its target genes (e.g., Ho-1, Nqo1, Gclc).
-
Key In Vitro Alternative: Nrf2 Knockdown using siRNA
-
Cell Culture: A relevant cell line (e.g., human epithelial cells, fibroblasts) is cultured under standard conditions.
-
siRNA Transfection: Cells are transfected with either a validated siRNA targeting Nrf2 or a non-targeting (scrambled) control siRNA using a suitable transfection reagent.
-
Verification of Knockdown: After 24-48 hours, Nrf2 knockdown is confirmed at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Drug Treatment: The transfected cells are treated with this compound at various concentrations or a vehicle control.
-
Endpoint Analysis:
-
Cytotoxicity/Viability Assays: The protective effect of this compound against a stressor (e.g., hydrogen peroxide, a chemotherapeutic agent) is measured using assays like MTT or LDH release.
-
Gene Expression Analysis: The induction of Nrf2 target genes (e.g., HMOX1, NQO1) by this compound is quantified by qRT-PCR in both Nrf2-knockdown and control cells.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of CDDO-3P-Im in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase inhibitor specificity of CDDO-3P-Im. Due to the limited availability of broad-spectrum kinome screening data for this compound, this guide focuses on its known effects on specific kinase signaling pathways and compares its activity profile with well-characterized alternative inhibitors. The information presented is intended to aid researchers in designing experiments and interpreting results when using this compound.
Data Presentation: Comparative Kinase Inhibition Profiles
While a comprehensive kinome scan for this compound is not publicly available, its effects on several key signaling kinases have been documented, primarily for its close analogue, CDDO-Im. The following table summarizes the known or inferred inhibitory activities of this compound and compares them with a broad-spectrum inhibitor (Staurosporine) and a more selective, clinically relevant inhibitor (Rapamycin) for the mTOR pathway.
| Kinase Target | This compound (IC50) | Staurosporine (IC50) | Rapamycin (IC50) |
| mTOR | ~250 nM (for CDDO-Im)[1] | 20-100 nM | 0.1-1 nM (in cells) |
| JAK1 | Likely inhibits (based on CDDO-Me) | 5-20 nM | >10 µM |
| PI3K | Indirect modulation, no direct inhibition reported[1][2] | 3-100 nM | >10 µM |
| ERK1/2 | Cell-type dependent effects reported[3][4] | 5-50 nM | >10 µM |
| PKC | Indirect modulation | 0.7-5 nM | >10 µM |
| PKA | Indirect modulation | 7-15 nM | >10 µM |
Note: Data for this compound is primarily based on studies of its analogue, CDDO-Im, and related compounds like CDDO-Me. The IC50 values for Staurosporine are representative of its broad-spectrum activity across numerous kinases. Rapamycin is a highly specific allosteric inhibitor of mTORC1.
Experimental Protocols
Robust and standardized experimental protocols are crucial for accurately assessing kinase inhibitor specificity. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Radiometric Kinase Assay
This is a traditional and reliable method for measuring the activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test inhibitor (e.g., this compound) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the purified kinase to each well.
-
Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This is a homogeneous assay format that is well-suited for high-throughput screening. It measures the phosphorylation of a substrate through a FRET signal.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
Test inhibitor stock solution
-
Kinase reaction buffer
-
ATP solution
-
Stop solution containing EDTA
-
Detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the kinase, biotinylated substrate, and inhibitor to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction by adding the EDTA-containing stop solution.
-
Add the detection solution. The Europium-labeled antibody binds to the phosphorylated substrate, and the Streptavidin-APC binds to the biotinylated substrate. If the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for FRET to occur.
-
Incubate to allow for the detection reagents to bind.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Calculate the IC50 value from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to assessing kinase inhibitor specificity.
Caption: Comparative effects of this compound and other inhibitors on key signaling pathways.
Caption: A generalized workflow for assessing the specificity of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic triterpenoid CDDO-imidazolide induces monocytic differentiation by activating the Smad and ERK signaling pathways in HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDDO Analogs in Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of synthetic oleanane triterpenoids.
This guide provides a detailed comparison of prominent 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) analogs, including CDDO itself, Bardoxolone methyl (CDDO-Me), CDDO-Imidazolide (CDDO-Im), CDDO-Trifluoroethylamide (CDDO-TFEA), and Omaveloxolone (RTA 408). We present a synthesis of their performance in various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular pathways.
Data Presentation: Comparative Cytotoxicity of CDDO Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of different CDDO analogs across a range of human cancer cell lines. These values highlight the varying potencies of the analogs and their differential effects on various cancer types. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| CDDO Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CDDO | SW-480, HCT-116, HT-29 | Colon Cancer | ~0.5 | [1] |
| TRAMPC-1 | Prostate Cancer | Less potent than CDDO-Me & CDDO-Im | [2] | |
| CDDO-Me (Bardoxolone Methyl, RTA 402) | SW-480, HCT-116, HT-29 | Colon Cancer | ~0.2 | [1] |
| Cal-27 | Oral Squamous Carcinoma | 0.28 | [3] | |
| K562 | Chronic Myeloid Leukemia | 2.15 (24h), 1.58 (48h) | ||
| TRAMPC-1 | Prostate Cancer | Most potent of CDDO, -Me, -Im | [2] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Antiproliferative activity at 0.1-1.0 µM | ||
| CDDO-Im (CDDO-Imidazolide) | SW-480, HCT-116, HT-29 | Colon Cancer | ~0.2 | |
| BRCA1-mutated Breast Cancer Cells | Breast Cancer | Potent inhibition at sub-micromolar concentrations | ||
| Waldenström Macroglobulinemia Cells | B-cell malignancy | Nanomolar concentrations | ||
| TRAMPC-1 | Prostate Cancer | More potent than CDDO | ||
| CDDO-TFEA | Neuroblastoma Cell Lines | Neuroblastoma | 0.085 - 0.17 | |
| Omaveloxolone (RTA 408) | Panel of 8 Human Tumor Cell Lines | Various | GI50: ~0.26 (average) |
Key Mechanistic Insights
CDDO analogs exert their anticancer effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in cellular stress response, inflammation, and apoptosis.
Nrf2 Activation and NF-κB Inhibition
A primary mechanism of action for CDDO analogs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By binding to Keap1, CDDO analogs lead to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of numerous cytoprotective genes.
Concurrently, these compounds are potent inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. Inhibition of NF-κB leads to the downregulation of genes involved in cell proliferation, survival, and angiogenesis.
Induction of Apoptosis
CDDO analogs are potent inducers of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Treatment with these compounds leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), culminating in the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to evaluate the efficacy of CDDO analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDDO analogs and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with CDDO analogs for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms of CDDO analogs.
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, Keap1, NF-κB, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
CDDO analogs represent a promising class of multi-targeting agents with potent anticancer activity across a variety of cancer cell lines. Their ability to simultaneously activate the cytoprotective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway, while also inducing apoptosis, makes them attractive candidates for further drug development. This guide provides a comparative overview to aid researchers in selecting the appropriate analog and experimental approaches for their specific research needs. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of these potent compounds.
References
Enhanced Pharmacokinetic Profile of CDDO-3P-Im: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel synthetic triterpenoid CDDO-3P-Im and its parent compound, CDDO-Imidazolide (CDDO-Im). The data presented herein validates the enhanced stability and bioavailability of this compound, positioning it as a promising candidate for further preclinical and clinical development.
Introduction
Synthetic oleanane triterpenoids are a class of compounds showing significant promise in chemoprevention and therapy due to their potent anti-inflammatory and cytoprotective activities.[1] A key mechanism of action for these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[2][3] CDDO-Imidazolide (CDDO-Im) is a well-characterized member of this class; however, its therapeutic potential has been hampered by limited stability and bioavailability.[1][4] To address these limitations, novel pyridyl analogues have been synthesized, including 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-3-yl)-1H-imidazole (this compound). This guide summarizes the experimental data demonstrating the superior pharmacokinetic properties of this compound compared to CDDO-Im.
Comparative Pharmacokinetic Data
The enhanced pharmacokinetic profile of this compound is primarily evidenced by its increased stability in human plasma and significantly higher tissue distribution in vivo after oral administration.
In Vitro Plasma Stability
A direct comparison of the stability of this compound and CDDO-Im in human plasma demonstrates a marked improvement in the stability of the pyridyl analogue. While CDDO-Im is rapidly degraded, a substantial percentage of this compound remains intact after 30 minutes of incubation.
| Compound | Percentage Remaining after 30 min in Human Plasma |
| CDDO-Im | Rapidly degraded |
| This compound | > 65% |
In Vivo Tissue Distribution in Mice
Following oral administration in mice, this compound achieves significantly higher concentrations in key tissues compared to CDDO-Im, indicating superior bioavailability.
| Tissue | Fold-Increase in Concentration of this compound vs. CDDO-Im (6 hours post-gavage) |
| Liver | ~15-fold |
| Lung | ~10-fold |
| Pancreas | ~20-fold |
| Kidney | ~12-fold |
Note: The fold-increase is an approximation based on graphical data presented in the source literature.
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for the replication and validation of these findings.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the key steps for assessing the tissue distribution of this compound and CDDO-Im following oral administration in a murine model.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Standardized conditions with controlled temperature, light cycle, and ad libitum access to food and water, unless fasting is required for the study.
2. Dosing:
-
Formulation: Compounds are typically dissolved in a vehicle such as a mixture of DMSO and corn oil.
-
Administration Route: Oral gavage.
-
Dose: A single dose of 1 µmol of the compound per mouse.
-
Procedure: A gavage needle of appropriate size (e.g., 20-22 gauge for adult mice) is used to deliver the formulation directly into the stomach. The volume should not exceed 10 mL/kg body weight.
3. Sample Collection:
-
Time Points: Tissues are collected at specified time points post-administration, such as 6 and 24 hours.
-
Tissue Harvesting: Mice are euthanized, and target organs (liver, lungs, pancreas, kidney) and blood are collected.
-
Sample Processing: Tissues are snap-frozen in liquid nitrogen and stored at -80°C until analysis. Blood is processed to plasma and stored similarly.
4. Bioanalysis:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantification of the compounds in tissue homogenates and plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Sample Preparation: Protein precipitation followed by solid-phase or liquid-liquid extraction is typically used to isolate the analytes from the biological matrix.
-
Data Analysis: Concentrations are determined by comparing the analyte response to a standard curve prepared with known concentrations of the compound.
Signaling Pathway
The primary mechanism of action of this compound and related compounds involves the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can covalently modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance the cell's ability to combat oxidative stress.
Conclusion
References
- 1. Novel synthetic pyridyl analogues of CDDO-Imidazolide are useful new tools in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CDDO-3P-Im
Essential guidance for the safe handling and disposal of the synthetic triterpenoid, CDDO-3P-Im, designed for researchers, scientists, and drug development professionals.
Summary of Key Chemical Data
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes its known characteristics based on available research. Researchers should treat this compound with extreme care, assuming high toxicity that requires specialized disposal methods.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | CDDO-2-P-Im |
| Chemical Class | Synthetic Triterpenoid |
| Molecular Formula | C39H46N4O3 |
| Molecular Weight | 618.8075 g/mol [4] |
| Appearance | Solid (assumed) |
| Known Biological Activity | Chemopreventive, necroptosis inhibitor, induces differentiation of U937 cells, suppresses NO production.[1] |
| Assumed Hazards | Cytotoxic, Potentially Mutagenic |
| Primary Disposal Method | High-temperature incineration or chemical neutralization. |
Operational and Disposal Plan
The following procedures are based on established guidelines for the disposal of cytotoxic and hazardous research chemicals. These steps should be adapted to comply with all local, state, and federal regulations.
Step 1: Segregation and Collection of this compound Waste
Immediate and proper segregation of waste contaminated with this compound is the foundation of a safe disposal process.
-
Immediate Segregation : Any material that comes into contact with this compound must be treated as cytotoxic waste. This includes, but is not limited to:
-
Personal Protective Equipment (PPE): Gloves, lab coats, safety glasses, and shoe covers.
-
Contaminated Labware: Pipette tips, vials, flasks, and any other disposable lab supplies.
-
Absorbent Materials: Bench paper, wipes, and any materials used for cleaning spills.
-
-
Designated Waste Containers : Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. These containers should be purple or labeled with the universal biohazard symbol and the term "Cytotoxic Waste."
-
Secure Storage : Store cytotoxic waste in a secure, designated area with limited access to prevent accidental exposure. This area should be well-ventilated.
Step 2: Labeling and Documentation
Accurate labeling and documentation are crucial for regulatory compliance and to ensure the safety of waste handlers.
-
Clear Identification : All waste containers must be clearly labeled with the name of the chemical (this compound) and a clear warning of its cytotoxic nature.
-
Waste Tracking Log : Maintain a detailed log of the accumulated waste. This log should include the chemical name, quantity, and date of accumulation.
Step 3: In-Lab Neutralization (If Applicable and Permitted)
For small quantities of this compound solutions, chemical neutralization may be an option, but only if approved by your institution's Environmental Health and Safety (EHS) department and conducted by trained personnel. A common method for similar compounds involves treatment with a solution of sodium hypochlorite (bleach) followed by a reducing agent like sodium thiosulfate.
Note: This procedure should only be performed if a validated protocol is available for this compound. Without a specific protocol, this method is not recommended.
Step 4: Professional Disposal
Due to its hazardous nature, this compound waste must not be disposed of in standard laboratory trash, discharged into the sewer system, or sent to a landfill.
-
Contact a Licensed Disposal Company : Arrange for the collection and disposal of the cytotoxic waste by a reputable and licensed hazardous waste disposal company. This company will have the expertise and equipment to handle and transport the waste safely.
-
Final Disposal Method : The most common and recommended method for the final disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compound.
Experimental Protocols
While a specific disposal protocol for this compound is not available, the following general protocol for handling and disposing of potent synthetic triterpenoids should be followed:
Protocol: Handling and Disposal of this compound and Contaminated Materials
-
Personnel Training : Ensure all personnel handling this compound are fully trained on its potential hazards and have read and understood this disposal plan.
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side shields when handling this compound.
-
Containment : Handle the compound in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and contamination.
-
Weighing : When weighing the solid compound, use a balance within a containment enclosure.
-
Spill Management : In the event of a spill, immediately cordon off the area. Use a spill kit containing absorbent pads, appropriate deactivating solutions (if known and validated), and a designated container for the cleanup materials. All materials used for cleanup must be disposed of as cytotoxic waste.
-
Waste Segregation : As outlined in the operational plan, meticulously segregate all contaminated materials into designated, clearly labeled cytotoxic waste containers.
-
Waste Collection : Once the cytotoxic waste container is full (do not overfill), securely seal it and move it to the designated secure storage area.
-
Professional Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting researchers and the environment from potential harm. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling CDDO-3P-Im
This guide provides crucial safety and logistical information for the handling and disposal of CDDO-3P-Im, a potent, orally active necroptosis inhibitor with chemopreventive effects.[1][2][3] As a synthetic triterpenoid derived from oleanolic acid, this compound is intended for research use only.[4][5] Due to its cytotoxic potential, stringent adherence to safety protocols is mandatory to minimize exposure risks for all laboratory personnel.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C39H46N4O3 |
| Molecular Weight | Approximately 618.81 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is the primary line of defense against exposure. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Usage Guidelines |
| Gloves | Double gloving with powder-free nitrile gloves is required. Gloves should comply with ASTM D6978-05 standards for handling cytotoxic agents. Change gloves frequently, especially if contamination is suspected. |
| Gown | A disposable, fluid-resistant gown that covers the arms and body should be worn to protect clothing and skin from splashes. |
| Eye Protection | Safety glasses with side shields are mandatory. When there is a risk of splashing, a full-face shield is recommended. |
| Respiratory Protection | A surgical mask should be worn to prevent inhalation of airborne particles. For tasks with a higher risk of aerosol generation, such as cleaning spills or handling powders outside of a contained space, a respirator (e.g., N95) may be necessary. |
Operational Plan: Handling and Preparation
All handling of this compound should be conducted in a designated controlled area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize environmental contamination and personnel exposure.
Workflow for Safe Handling:
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench paper, and pipette tips, must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
Spill Management
In the event of a spill, immediate and proper cleanup is essential to mitigate exposure risks.
Spill Cleanup Protocol:
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent cytotoxic compound this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
